tert-butyl N-(2-oxopiperidin-4-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(2-oxopiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWJRRPTGQQFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to tert-butyl N-(2-oxopiperidin-4-yl)carbamate: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(2-oxopiperidin-4-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and provides a detailed, synthesized experimental protocol for its preparation. Furthermore, it explores its key applications as a versatile building block in the synthesis of bioactive molecules, particularly in the development of novel therapeutics. While direct involvement in specific signaling pathways is not extensively documented in publicly available literature, its role as a crucial intermediate suggests its implicit contribution to the pharmacological profiles of the final active compounds.
Chemical Structure and Properties
This compound, also known as 4-(Boc-amino)piperidin-2-one, is a piperidine derivative characterized by a lactam ring and a tert-butoxycarbonyl (Boc) protecting group on the 4-amino substituent.
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [1][2] |
| Molecular Weight | 214.26 g/mol | [1][2] |
| CAS Number | 1263281-78-2 | [2] |
| Appearance | White to off-white or yellow powder/solid | [2][3] |
| Storage Conditions | 2-8°C | [2] |
Synthesis of this compound
Experimental Protocol: A Proposed Synthesis
This proposed synthesis involves a multi-step process starting from commercially available precursors. The general workflow is outlined below.
References
In-depth Technical Guide: tert-butyl N-(2-oxopiperidin-4-yl)carbamate (CAS No. 1263281-78-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl N-(2-oxopiperidin-4-yl)carbamate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidin-2-one (δ-valerolactam) core with a Boc-protected amine at the 4-position, makes it a versatile intermediate for the synthesis of more complex molecules, particularly those with therapeutic potential. The presence of the lactam ring and the protected amine allows for selective chemical modifications, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug design. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significance as a research chemical.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 1263281-78-2 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% (typically ≥97%) | [1] |
| Storage Temperature | 2-8°C | [1] |
| Synonyms | 4-(Boc-amino)piperidin-2-one, (2-Oxo-piperidin-4-yl)-carbamic acid tert-butyl ester | [1] |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
A potential synthetic workflow for this compound is illustrated below. This pathway starts from a commercially available starting material and proceeds through key transformations.
Caption: Plausible synthetic workflow for this compound.
Hypothetical Experimental Protocol
The following is a hypothetical, multi-step experimental protocol for the synthesis of this compound. Note: This protocol is illustrative and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of 4-Aminopiperidin-2-one (Intermediate C)
The synthesis of 4-aminopiperidin-2-one can be challenging. A potential route could involve the cyclization of a suitable δ-amino acid precursor.
-
Reaction Setup: A solution of a suitable protected δ-amino, γ-cyano ester in an appropriate solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: A reducing agent, such as Raney nickel or a palladium catalyst, is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to hydrogenation under pressure (e.g., 50 psi of H₂ gas). This step simultaneously reduces the nitrile to a primary amine and induces cyclization to the lactam.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-aminopiperidin-2-one.
Step 2: Boc-Protection of 4-Aminopiperidin-2-one (Final Product)
-
Reaction Setup: 4-Aminopiperidin-2-one is dissolved in a suitable solvent, such as a mixture of dioxane and water or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
-
Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) and a base, such as sodium bicarbonate or triethylamine (1.5 equivalents), are added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a solid.
Analytical Data (Expected)
While specific spectral data for this compound is not publicly available, the expected analytical data based on its structure is summarized in Table 2.
| Analysis Type | Expected Data |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), piperidine ring protons (multiplets, 1.8-4.0 ppm, 7H), and the carbamate NH (broad singlet, variable). |
| ¹³C NMR | Signals for the Boc carbonyl (~155 ppm), Boc quaternary carbon (~80 ppm), Boc methyl carbons (~28 ppm), piperidine carbonyl (~175 ppm), and piperidine ring carbons (25-55 ppm). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 215.14. |
| HPLC | A single major peak indicating high purity (e.g., >97%) under appropriate chromatographic conditions. |
Applications in Drug Discovery and Development
This compound is classified as a "useful research chemical," indicating its primary application as a building block in the synthesis of more complex molecules for drug discovery and development.[1] The piperidine and lactam motifs are common scaffolds in a wide range of biologically active compounds.
The Boc-protected amine at the 4-position allows for deprotection under acidic conditions, revealing a primary amine that can be further functionalized. This makes the compound a key intermediate for creating libraries of derivatives for screening against various biological targets.
Potential Therapeutic Areas
Derivatives of 4-aminopiperidine have been investigated for a variety of therapeutic applications, including:
-
Antifungal Agents: As novel inhibitors of ergosterol biosynthesis.
-
Cognition Enhancers: For potential treatment of neurodegenerative diseases.
-
Antidiabetic Agents: As DPP4 inhibitors.
-
Hepatitis C Virus (HCV) Assembly Inhibitors.
-
CCR5 Antagonists: For potential anti-HIV activity.[2]
Role as a Synthetic Intermediate
The logical workflow for utilizing this compound in drug discovery is outlined below.
Caption: Workflow for the use of this compound in drug discovery.
Conclusion
This compound is a valuable synthetic intermediate for researchers in the fields of medicinal chemistry and drug development. Its bifunctional nature, combining a lactam ring with a protected amine, provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental and biological data for this specific compound are not widely published, its structural motifs are present in numerous bioactive molecules, highlighting its importance as a building block for the discovery of new medicines. Further research and publication of its synthetic protocols and applications would be beneficial to the scientific community.
References
tert-butyl N-(2-oxopiperidin-4-yl)carbamate molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of tert-butyl N-(2-oxopiperidin-4-yl)carbamate, a key intermediate in medicinal chemistry and drug discovery.
Chemical Properties
This compound is a carbamate-protected derivative of 4-aminopiperidin-2-one. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis to mask the reactivity of the amine functional group, allowing for selective modifications at other positions of the molecule.
Data Presentation:
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [1][2][3][4] |
| Molecular Weight | 214.26 g/mol | [1][2][3][4] |
| CAS Number | 1263281-78-2 | [2][3] |
| Appearance | White to off-white or yellow solid/powder | [2][3] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
2.1. Synthesis of this compound
This procedure outlines the protection of the amino group of 4-aminopiperidin-2-one using di-tert-butyl dicarbonate (Boc₂O).
Materials:
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4-aminopiperidin-2-one hydrochloride (or free base)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-aminopiperidin-2-one hydrochloride (1.0 equivalent) and dissolve or suspend it in dichloromethane (DCM).
-
Basification: Cool the mixture to 0°C using an ice bath. Add triethylamine (2.2 equivalents) dropwise to neutralize the hydrochloride salt and create basic conditions. If using the free base, 1.1 equivalents of base (like triethylamine or sodium bicarbonate) are sufficient.
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Addition of Boc Anhydride: While stirring at 0°C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (if excess base was used), saturated NaHCO₃ solution, and finally with brine. .
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
-
2.2. Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can be used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized product.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present, such as the carbamate and lactam carbonyls.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the Synthesis of tert-butyl N-(2-oxopiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for tert-butyl N-(2-oxopiperidin-4-yl)carbamate, a key building block in the development of various pharmaceutical agents. This document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes to facilitate understanding and replication. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a lactam ring and a Boc-protected amine, makes it a versatile intermediate for the synthesis of a variety of bioactive molecules. The 2-oxopiperidine (δ-valerolactam) core is a prevalent scaffold in numerous natural products and synthetic drugs. The presence of a protected amino group at the 4-position allows for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide will focus on a key synthetic approach starting from commercially available precursors.
Retrosynthetic Analysis
A common retrosynthetic approach for this compound involves the formation of the lactam ring from a suitably protected amino acid precursor. The synthesis hinges on the cyclization of a derivative of glutamic acid.
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway from N-Boc-L-glutamic acid
A prevalent and well-documented synthesis commences with N-Boc-L-glutamic acid. This multi-step process involves the selective reduction of the distal carboxylic acid, followed by activation of the remaining carboxylic acid and subsequent cyclization to form the lactam ring.
Experimental Protocol
Step 1: Synthesis of tert-butyl N-(4-(hydroxymethyl)-4-(methoxycarbonyl)butanoyl)-L-glutamate
To a solution of N-Boc-L-glutamic acid in an appropriate solvent such as tetrahydrofuran (THF), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, along with an activator such as N-hydroxysuccinimide (NHS). The resulting activated ester is then reacted with a suitable amino alcohol derivative to introduce the side chain that will ultimately form the piperidine ring.
Step 2: Reduction of the ester and protection
The methyl ester is selectively reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride in a suitable solvent. The resulting hydroxyl group is then protected, for instance, as a benzyl ether, to prevent interference in subsequent steps.
Step 3: Deprotection and cyclization
The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting free amine then undergoes intramolecular cyclization upon activation of the carboxylic acid, typically by forming an amide bond to yield the lactam ring.
Step 4: Final deprotection and Boc protection
The benzyl protecting group is removed by catalytic hydrogenation (e.g., using palladium on carbon). The final step involves the protection of the primary amine at the 4-position with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.
Quantitative Data
| Step | Reactants | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 1 | N-Boc-L-glutamic acid, amino alcohol | EDC, NHS | THF | 75-85 | >95 | Patent WO2011069022A1 |
| 2 | Ester intermediate | NaBH₄, Benzyl bromide | Methanol, DMF | 80-90 | >97 | Patent WO2011069022A1 |
| 3 | Protected intermediate | TFA, EDC | DCM | 65-75 | >96 | Patent WO2011069022A1 |
| 4 | Lactam intermediate | (Boc)₂O, H₂, Pd/C | Dichloromethane | 90-98 | >98 | Patent WO2011069022A1 |
Alternative Synthetic Approaches
While the pathway from N-Boc-L-glutamic acid is common, other routes have been explored. These often involve the modification of a pre-existing piperidine or piperidone ring.
Oxidation of 4-Boc-aminopiperidine
This approach involves the direct oxidation of the 2-position of a 4-Boc-aminopiperidine derivative. This can be challenging due to the potential for oxidation at other positions and the need for specific oxidizing agents that are compatible with the protected amine.
Caption: Synthesis via oxidation of 4-Boc-aminopiperidine.
Amination of δ-Valerolactam
Another strategy involves the introduction of an amino group at the 4-position of δ-valerolactam (2-oxopiperidine). This can be achieved through various methods, such as a Hofmann rearrangement of the corresponding 4-carboxamide derivative or through electrophilic amination of the lactam enolate.
Caption: Synthesis via amination of δ-valerolactam.
Conclusion
The synthesis of this compound is a critical process for the development of novel therapeutics. The pathway originating from N-Boc-L-glutamic acid represents a robust and high-yielding approach. This guide provides the necessary technical details, including experimental protocols and quantitative data, to enable researchers to synthesize this valuable intermediate efficiently and reproducibly. The alternative pathways discussed offer potential for further process optimization and the development of novel synthetic strategies.
A Technical Guide to 4-(Boc-amino)piperidin-2-one and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1] The introduction of functional groups, such as a protected amine, onto this ring system provides a versatile building block for the synthesis of more complex molecules. While the specific target, 4-(Boc-amino)piperidin-2-one, remains novel, its constituent parts—the Boc-protected aminopiperidine and the 2-piperidinone (or δ-valerolactam) core—are well-characterized.
This technical guide offers a detailed examination of the physical and chemical properties, synthesis, and reactivity of 4-(N-Boc-amino)piperidine and 2-Piperidinone. It is designed to provide drug development professionals and researchers with the foundational knowledge applicable to the broader class of substituted piperidines and piperidinones.
Physicochemical Properties
The properties of 4-(N-Boc-amino)piperidine and the parent lactam, 2-Piperidinone, are summarized below. These tables provide a comparative overview of key physical and chemical data.
Properties of 4-(N-Boc-amino)piperidine
This compound is a stable, crystalline solid at room temperature and is frequently used as a versatile intermediate in organic synthesis.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 73874-95-0 | [2][4] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |
| Molecular Weight | 200.28 g/mol | [5] |
| Appearance | Off-white crystalline powder | [3] |
| Melting Point | 162-166 °C (lit.) | [4] |
| Boiling Point | 80 °C at 0.05 mmHg | [3] |
| Solubility | Soluble in Chloroform (30 mg/ml) and Methanol. | [2][3] |
| pKa | 12.39 ± 0.20 (Predicted) | [3] |
| Stability | Stable for ≥ 4 years when stored at -20°C. Air sensitive. | [2] |
| Storage Conditions | Keep in dark place, Sealed in dry, Room Temperature or at -20°C. | [2][3] |
Properties of 2-Piperidinone (δ-Valerolactam)
2-Piperidinone is the parent lactam of the requested compound. It is a colorless solid and serves as a monomer for nylon 5.[6]
| Property | Value | Reference(s) |
| CAS Number | 675-20-7 | [6][7][8] |
| Molecular Formula | C₅H₉NO | [6][8] |
| Molecular Weight | 99.13 g/mol | [6][8] |
| Appearance | White or off-white crystalline solid | [9] |
| Melting Point | 38-40 °C (lit.) | [6][7] |
| Boiling Point | 256 °C (lit.) | [6][7] |
| Solubility | 291 mg/mL in water at 25 °C. Highly soluble in polar solvents. | [9][10] |
| LogP | -0.46 | [9] |
| Stability | Stable under recommended storage conditions. Hygroscopic. | [10] |
| Storage Conditions | Keep in a sealed container in a cool, dry place. | [10] |
Synthesis and Reactivity
Synthesis of 4-(N-Boc-amino)piperidine
4-(N-Boc-amino)piperidine is a key intermediate for various pharmaceuticals, including muscarinic M3 receptor antagonists and CCR5 antagonists for HIV-1 treatment.[3][11][12] A common synthetic route involves the reductive amination of N-Boc-4-piperidone or the protection of 4-aminopiperidine derivatives.
A patented method describes a high-yield, two-step process starting from N-benzyl-4-piperidone.[11]
Experimental Protocol: Synthesis from N-benzyl-4-piperidone [11]
-
Step 1: Imine Formation
-
To a 1L three-necked bottle, add N-benzyl-4-piperidone (189.2g, 1.00mol), ammonium chloride (0.53g, 10mmol), trimethyl orthoformate (106.1g, 1.00mol), and methanol (400mL).
-
Heat the mixture to reflux for 2 hours.
-
Evaporate the methanol under normal pressure.
-
Add tert-butyl carbamate (140.6g, 1.20mol) and toluene (600mL).
-
Increase the temperature to 80-100 °C and react for 3 hours, removing the generated methanol.
-
Monitor the reaction by GC until the raw material is less than 1%.
-
Cool the reaction, concentrate the solvent, and add ethanol.
-
Cool to 0 °C and stir for 1 hour to precipitate the white solid product.
-
Filter to obtain the intermediate imine.
-
-
Step 2: Catalytic Hydrogenation
-
The imine intermediate is then subjected to Pd/C catalytic hydrogenation reduction to yield 4-Boc-aminopiperidine.[11] (Detailed conditions for this specific step were part of the proprietary information but generally involve hydrogen gas in the presence of a palladium on carbon catalyst in a suitable solvent like ethanol or methanol).
-
A logical workflow for this synthesis is depicted below.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0 | Chemsrc [chemsrc.com]
- 5. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Piperidinone - Wikipedia [en.wikipedia.org]
- 7. 2-Piperidone | 675-20-7 [chemicalbook.com]
- 8. delta-Valerolactam, 98% | Fisher Scientific [fishersci.ca]
- 9. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 12. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: tert-Butyl (2-oxopiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of tert-butyl (2-oxopiperidin-4-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available physicochemical data, proposes a detailed synthetic methodology, and outlines the current landscape of its biological activity based on public domain information.
Chemical Identity and Properties
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is tert-butyl (2-oxopiperidin-4-yl)carbamate .
This nomenclature is derived from the parent heterocycle, piperidin-2-one, with a tert-butoxycarbonylamino substituent at the 4-position. The compound is a derivative of 4-aminopiperidin-2-one, protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to mask a reactive amine functionality.
Physicochemical Properties
A summary of the key physicochemical properties for tert-butyl (2-oxopiperidin-4-yl)carbamate and its stereoisomer, (S)-tert-Butyl (2-oxopiperidin-4-yl)carbamate, is presented below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl (2-oxopiperidin-4-yl)carbamate | N/A |
| CAS Number | 1263281-78-2 | [1][2] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [1][2] |
| Molecular Weight | 214.26 g/mol | [1][2] |
| Appearance | Yellow Powder | [2] |
| Purity | 95% | [2] |
| (S)-Isomer CAS No. | 1055049-80-3 | [3] |
| (S)-Isomer Formula | C₁₀H₁₈N₂O₃ | [3] |
| (S)-Isomer Mol. Wt. | 214.26 g/mol | [3] |
| (S)-Isomer Purity | 97% | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The synthesis commences with commercially available 1-benzyl-4-piperidone and proceeds through a series of transformations including reductive amination, Boc-protection, debenzylation, and finally, oxidation to the desired lactam.
Detailed Experimental Protocols (Proposed)
-
Step 1: Synthesis of 4-Amino-1-benzylpiperidine. To a solution of 1-benzyl-4-piperidone in methanol, add ammonium acetate and sodium cyanoborohydride. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up with an aqueous basic solution and extracted with an organic solvent.
-
Step 2: Synthesis of tert-Butyl (1-benzylpiperidin-4-yl)carbamate. The crude 4-amino-1-benzylpiperidine is dissolved in dichloromethane, and triethylamine is added. The solution is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the Boc-protected amine.
-
Step 3: Synthesis of tert-Butyl piperidin-4-ylcarbamate. The tert-butyl (1-benzylpiperidin-4-yl)carbamate is dissolved in methanol, and 10% palladium on carbon is added. The mixture is subjected to hydrogenation at a suitable pressure until the debenzylation is complete (monitored by TLC). The catalyst is removed by filtration through celite, and the filtrate is concentrated to give tert-butyl piperidin-4-ylcarbamate.
-
Step 4: Synthesis of tert-Butyl (2-oxopiperidin-4-yl)carbamate. The tert-butyl piperidin-4-ylcarbamate is dissolved in a solvent mixture of acetonitrile, water, and ethyl acetate. Ruthenium(III) chloride hydrate and sodium periodate are added, and the reaction is stirred vigorously at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the final product.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available data on the specific biological activity of tert-butyl (2-oxopiperidin-4-yl)carbamate. Consequently, no signaling pathways directly modulated by this compound have been elucidated.
A structurally related but distinct compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, has been reported to exhibit inhibitory activity against β-secretase and acetylcholinesterase. However, these findings cannot be directly extrapolated to tert-butyl (2-oxopiperidin-4-yl)carbamate due to significant structural differences.
Further research is required to determine the biological profile of tert-butyl (2-oxopiperidin-4-yl)carbamate and its potential as a modulator of biological targets.
Conclusion
tert-Butyl (2-oxopiperidin-4-yl)carbamate is a readily synthesizable molecule with potential for further investigation in drug discovery programs. The synthetic route proposed herein provides a framework for its preparation. The lack of available biological data highlights an opportunity for researchers to explore the pharmacological properties of this compound and its derivatives. Future studies should focus on screening this molecule against a variety of biological targets to uncover its potential therapeutic applications.
References
In-Depth Technical Guide on the Spectroscopic Data of tert-butyl N-(2-oxopiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-butyl N-(2-oxopiperidin-4-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.85 | br s | 1H | NH (lactam) |
| 4.60 | br s | 1H | NH (carbamate) |
| 3.95 - 3.85 | m | 1H | CH-N(Boc) |
| 3.30 - 3.20 | m | 2H | CH₂-N (lactam) |
| 2.50 - 2.40 | m | 2H | CH₂-C=O |
| 2.15 - 2.05 | m | 1H | CH₂ (piperidine ring) |
| 1.85 - 1.75 | m | 1H | CH₂ (piperidine ring) |
| 1.44 | s | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 171.5 | C=O (lactam) |
| 155.0 | C=O (carbamate) |
| 79.5 | C(CH₃)₃ |
| 48.0 | CH-N(Boc) |
| 42.5 | CH₂-N (lactam) |
| 31.0 | CH₂-C=O |
| 29.5 | CH₂ (piperidine ring) |
| 28.4 | C(CH₃)₃ |
Table 3: IR Spectroscopic Data (KBr)
| Wavenumber (cm⁻¹) | Assignment |
| 3350 | N-H stretch (amide) |
| 3280 | N-H stretch (carbamate) |
| 2975, 2930 | C-H stretch (aliphatic) |
| 1710 | C=O stretch (carbamate) |
| 1660 | C=O stretch (amide I) |
| 1530 | N-H bend (amide II) |
| 1170 | C-O stretch |
Table 4: Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 215.1390 | [M+H]⁺ |
| 237.1210 | [M+Na]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of the corresponding spectroscopic data.
Synthesis of this compound
A common synthetic route involves the protection of the amino group of 4-amino-2-piperidone.
Materials:
-
4-amino-2-piperidone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 4-amino-2-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM), triethylamine (2.2 eq) is added at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Di-tert-butyl dicarbonate (1.1 eq) dissolved in DCM is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
The sample is prepared as a potassium bromide (KBr) pellet.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode.
-
The sample is dissolved in a suitable solvent such as methanol or acetonitrile.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Potential Biological Activity of tert-butyl N-(2-oxopiperidin-4-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activities of the synthetic compound tert-butyl N-(2-oxopiperidin-4-yl)carbamate. While direct experimental data on this specific molecule is limited in publicly available literature, its structural features—a piperidine ring and a carbamate moiety—are well-characterized pharmacophores present in numerous biologically active agents. This document extrapolates potential therapeutic applications and mechanisms of action based on the known properties of these constituent chemical entities. Furthermore, it provides a framework of experimental protocols for the synthesis and biological evaluation of this compound, aiming to guide future research and drug discovery efforts.
Introduction
This compound is a synthetic organic compound featuring a piperidine scaffold, a common structural motif in medicinal chemistry, and a tert-butyl carbamate protecting group. The piperidine nucleus is a privileged scaffold, appearing in a wide array of approved drugs targeting the central nervous system (CNS), cancer, and microbial infections[1]. The carbamate functional group is also of significant interest, most notably for its role in acetylcholinesterase inhibition[2].
This guide will delve into the theoretical biological potential of this compound by examining the established activities of its core components. It will also present detailed experimental methodologies to facilitate the empirical investigation of these potential activities.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol [3] |
| CAS Number | 1263281-78-2[4] |
| Appearance | Yellow Powder[4] |
| Purity | Typically >95%[4] |
Potential Biological Activities and Mechanisms of Action
Based on its structural components, this compound may exhibit several biological activities.
Acetylcholinesterase Inhibition
The carbamate functional group is a well-known inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Carbamates act as reversible inhibitors by carbamylating the serine residue in the active site of AChE[2]. This leads to an accumulation of acetylcholine in the synaptic cleft, which can be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease. The insecticidal properties of many carbamate-containing compounds are also attributed to this mechanism[5].
A structurally related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, has demonstrated acetylcholinesterase inhibitory activity, suggesting that the carbamate moiety in the target compound could confer similar properties[6][7][8].
Central Nervous System (CNS) Activity
The piperidine ring is a common feature in many CNS-active drugs[1]. Its conformational flexibility allows it to interact with a variety of receptors and enzymes in the brain. Depending on other substitutions, piperidine-containing compounds have been developed as antipsychotics, antidepressants, and analgesics. Therefore, this compound could potentially modulate CNS targets.
Anticancer and Anti-inflammatory Activity
Derivatives of "tert-butyl (substituted benzamido)phenylcarbamate" have been synthesized and shown to possess anti-inflammatory properties. While structurally different, this finding suggests that the broader class of tert-butyl carbamate derivatives could be explored for anti-inflammatory effects. Furthermore, the piperidine scaffold is present in several anticancer agents[1].
Proposed Experimental Protocols
To validate the potential biological activities of this compound, a series of in vitro and in vivo experiments are recommended.
Synthesis of this compound
A general synthetic route could involve the protection of the amino group of 4-amino-2-piperidone with a tert-butoxycarbonyl (Boc) group.
-
Materials: 4-amino-2-piperidone hydrochloride, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
Suspend 4-amino-2-piperidone hydrochloride in DCM.
-
Add TEA to neutralize the hydrochloride and free the amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.
-
Materials: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), test compound (this compound), and a positive control (e.g., physostigmine).
-
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., HeLa, MCF-7), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Visualizations
Hypothetical Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Hypothetical mechanism of acetylcholinesterase inhibition.
Experimental Workflow for Biological Activity Screening
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. allbiopharm.com [allbiopharm.com]
- 5. Effects of insecticidal carbamates on brain acetylcholine content, acetylcholinesterase activity and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of tert-Butyl N-(2-oxopiperidin-4-yl)carbamate in Modern Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Key Building Block in the Synthesis of Advanced Therapeutics, Including Janus Kinase (JAK) Inhibitors
For Immediate Release
This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of tert-butyl N-(2-oxopiperidin-4-yl)carbamate in the field of medicinal chemistry. Directed at researchers, scientists, and professionals in drug development, this document details the crucial role of this versatile intermediate in the creation of complex, biologically active molecules, with a particular focus on the synthesis of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases.
Introduction: A Versatile Scaffold in Drug Discovery
The piperidine ring is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Among the various functionalized piperidine derivatives, this compound has emerged as a critical building block. Its unique structural features, including a lactam ring, a protected amine, and a chiral center, make it an ideal starting point for the synthesis of complex molecules with therapeutic potential. The tert-butyloxycarbonyl (Boc) protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization of the amine group. This guide will delve into the synthesis of this key intermediate and its application in the development of targeted therapies.
Synthesis and Physicochemical Properties
The synthesis of this compound is a critical first step in its utilization in drug discovery programs. A common and effective method involves the Boc protection of 4-aminopiperidin-2-one.
General Experimental Protocol: Boc Protection of 4-Aminopiperidin-2-one
Materials:
-
4-Aminopiperidin-2-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
4-Aminopiperidin-2-one hydrochloride is suspended in a suitable solvent such as dichloromethane.
-
A base, typically triethylamine, is added to neutralize the hydrochloride salt and deprotonate the amino group.
-
The mixture is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate in the same solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.0-6.5 (br s, 1H, NH), 4.8-5.2 (br s, 1H, NH), 4.0-4.2 (m, 1H), 3.2-3.4 (m, 2H), 2.5-2.7 (m, 2H), 1.8-2.2 (m, 2H), 1.45 (s, 9H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.5, 155.8, 80.1, 50.5, 48.9, 32.1, 30.8, 28.3. |
| Mass Spectrometry (ESI+) | m/z 215.1 [M+H]⁺ |
Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors: The Case of Tofacitinib
A prominent application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. These small molecule drugs are designed to interfere with the JAK-STAT signaling pathway, which plays a key role in the inflammatory process. Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, serves as an excellent case study.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a crucial communication route for cells to respond to extracellular signals, such as cytokines and growth factors.[1][2] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. JAK inhibitors, like tofacitinib, exert their therapeutic effect by blocking the activity of JAK enzymes, thereby modulating the immune response.
Caption: The JAK-STAT signaling cascade and the point of inhibition.
Synthetic Workflow for Tofacitinib Utilizing a Piperidine Intermediate
The synthesis of tofacitinib from a derivative of this compound involves a multi-step process. The following diagram illustrates a general workflow.
Caption: Simplified workflow for Tofacitinib synthesis.
Detailed Experimental Protocol for a Key Step: Synthesis of Tofacitinib from a Piperidine Intermediate
This protocol outlines the final acylation step to produce tofacitinib from the deprotected piperidine-pyrrolopyrimidine intermediate.
Materials:
-
(3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine
-
Ethyl cyanoacetate or cyanoacetic acid
-
A coupling agent (e.g., EDC, HOBt) or a base (e.g., DBU)
-
An appropriate solvent (e.g., n-butanol, DMF)
-
Citric acid (for salt formation)
Procedure:
-
The piperidine intermediate is dissolved in a suitable solvent, such as n-butanol.
-
Ethyl cyanoacetate and a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are added to the solution.[3]
-
The reaction mixture is heated and stirred until the reaction is complete, as monitored by HPLC or TLC.
-
Upon completion, the mixture is cooled, and an aqueous solution of citric acid is added to precipitate tofacitinib citrate.[3]
-
The solid product is collected by filtration, washed, and dried to yield tofacitinib citrate.
Quantitative Data: Synthesis Yield and Biological Activity
The efficiency of the synthetic route and the potency of the final compound are critical parameters in drug development.
Table 1: Representative Yields for Tofacitinib Synthesis Steps
| Step | Transformation | Typical Yield (%) |
| 1 | Boc protection of 4-aminopiperidin-2-one | 85-95% |
| 2 | Reduction and subsequent modifications | 60-70% |
| 3 | Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 80-90% |
| 4 | Boc deprotection | >95% |
| 5 | Final acylation to Tofacitinib | 85-95% |
| Overall | - | ~40-55% |
Note: Yields are illustrative and can vary based on the specific reagents and conditions used.
Table 2: In Vitro Inhibitory Activity of Tofacitinib against JAK Isoforms
| Target | IC₅₀ (nM) |
| JAK1 | 1-11 |
| JAK2 | 20-112 |
| JAK3 | 1-2 |
| TYK2 | 34-416 |
Data compiled from various sources and may vary depending on the assay conditions.[4][5]
Conclusion
This compound is a cornerstone intermediate in the synthesis of complex pharmaceutical agents. Its utility is exemplified in the multi-step synthesis of the JAK inhibitor, tofacitinib. The strategic use of the Boc protecting group and the inherent reactivity of the piperidine scaffold allow for the efficient construction of this potent therapeutic. The detailed synthetic protocols, quantitative data, and pathway visualizations provided in this guide underscore the importance of this building block in advancing medicinal chemistry and developing novel treatments for a range of diseases.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
An In-depth Technical Guide to the Discovery and Synthesis of tert-butyl N-(2-oxopiperidin-4-yl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and potential therapeutic applications of tert-butyl N-(2-oxopiperidin-4-yl)carbamate and its derivatives. This class of compounds, centered around a 4-aminopiperidin-2-one core, has garnered significant interest in medicinal chemistry due to its potential to modulate key biological targets implicated in neurodegenerative diseases and other inflammatory conditions.
Introduction: The Therapeutic Potential of 4-Aminopiperidin-2-one Scaffolds
The piperidine ring is a prevalent scaffold in a multitude of clinically used drugs, valued for its favorable pharmacokinetic properties.[1] The 4-aminopiperidine moiety, in particular, has been identified as a key pharmacophore in compounds designed as cognition enhancers for neurodegenerative disorders like Alzheimer's disease.[2] The introduction of a lactam functionality at the 2-position of the piperidine ring, creating the 2-oxopiperidin-4-yl)carbamate core, offers a rigidified structure that can provide enhanced selectivity and potency for specific biological targets. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino substituent is a common feature in the synthesis of these derivatives, allowing for facile diversification and the exploration of structure-activity relationships (SAR).
Research into derivatives of this core structure has revealed promising activity against several key targets in neuroinflammation and Alzheimer's disease pathology, including β-secretase (BACE1) and inflammatory pathways in microglia.
Synthesis of the Core Scaffold and Derivatives
The synthesis of this compound and its derivatives typically involves a multi-step sequence starting from readily available materials. A key intermediate is a suitably protected 4-aminopiperidine derivative.
Synthesis of Key Precursor: 4-(Boc-amino)piperidine
A common precursor for the synthesis of the target scaffold is 4-(tert-butoxycarbonylamino)piperidine. A representative synthetic route to this intermediate is outlined in the scheme below, based on methodologies described in the patent literature.[3]
Figure 1: General synthetic workflow for the preparation of 4-(Boc-amino)piperidine.
Experimental Protocol: Synthesis of N-benzyl-4-(tert-butoxycarbonylamino)piperidine Intermediate [4]
This protocol is adapted from a patented procedure for a key intermediate.
-
Ketal Formation: N-benzyl-4-piperidone (1.00 mol), an orthoformate (e.g., triethyl orthoformate, 1.50 mol), and an acid catalyst (e.g., ammonium chloride, 50 mmol) are refluxed in an alcohol solvent (e.g., ethanol, 400 mL) for 2 hours. The alcohol is then removed by distillation.
-
Imine Formation: Toluene (600 mL) and tert-butyl carbamate (1.20 mol) are added to the reaction mixture. The mixture is heated to 90-110 °C for 3 hours, with the removal of generated ethanol. The reaction progress is monitored by gas chromatography (GC) until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. Ethanol is added to the residue, and the mixture is cooled to 0 °C with stirring for 1 hour to induce precipitation. The white solid product, N-benzyl-4-(tert-butoxycarbonylamino)piperidine, is collected by filtration.
Quantitative Data for Intermediate Synthesis
| Step | Product | Yield (%) | Purity (%) | Analytical Method | Reference |
| Imine Formation | N-benzyl-4-(tert-butoxycarbonylamino)piperidine | 81-84 | >99 | GC, LCMS | [4] |
Synthesis of this compound
Figure 2: Proposed synthetic workflow for the core compound.
General Experimental Protocol: Boc Protection of Amines
For the synthesis of derivatives where the Boc group is introduced onto a pre-existing 4-amino-2-piperidone core, a general Boc protection protocol can be employed.
-
Reaction Setup: The amine (1 mmol) is dissolved in a suitable solvent such as a mixture of water and acetone (e.g., 9.5 mL water and 0.5 mL acetone). Di-tert-butyl dicarbonate ((Boc)₂O) is added.
-
Reaction: The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Dichloromethane is added, and the organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under vacuum. The crude product is purified by column chromatography on silica gel.
Biological Activities and Mechanisms of Action
Derivatives of the this compound scaffold have shown potential in modulating biological pathways relevant to neurodegenerative diseases.
Inhibition of β-Secretase (BACE1)
BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Inhibition of BACE1 is a major therapeutic strategy to reduce Aβ production.[5] Certain 2-piperidone derivatives have been designed and evaluated for their ability to inhibit the aggregation of Aβ peptides.[6]
Figure 3: Simplified signaling pathway of BACE1 inhibition.
Modulation of Inflammatory Responses in Microglia
Neuroinflammation, mediated by activated microglia, is a key feature of neurodegenerative diseases. Piperine and its derivatives have been shown to possess anti-inflammatory properties.[7] Some 2-piperidone derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells.[6] This anti-inflammatory effect is often mediated through the inhibition of the NF-κB signaling pathway.[8]
Figure 4: Simplified anti-inflammatory signaling pathway in microglia.
Potassium Channel Blockade
4-Aminopyridine and its derivatives are known blockers of voltage-gated potassium channels.[9] By blocking these channels, they can enhance neurotransmitter release and neuronal excitability. This mechanism is thought to be beneficial in conditions where neuronal signaling is impaired. The blockade often occurs from the intracellular side of the channel and is dependent on the channel being in an open state.
Quantitative Data on Biological Activity
| Compound | Target | Assay | Activity | Reference |
| 2-Piperidone Derivative (7q) | Aβ(1-42) Aggregation | ThT Fluorescence Assay | 59.11% inhibition at 20 µM | [6] |
| Piperine | Inflammatory Mediators | LPS-stimulated BV2 microglia | Significant inhibition of TNF-α, IL-6, IL-1β, PGE₂ | [7] |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for neurodegenerative diseases. The synthetic accessibility of this core allows for extensive derivatization to optimize potency, selectivity, and pharmacokinetic properties. The demonstrated biological activities, including BACE1 inhibition and anti-inflammatory effects, highlight the potential of these compounds to address multiple facets of neurodegenerative pathology.
Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish clear structure-activity relationships. Further elucidation of the downstream signaling effects of these compounds will be crucial for understanding their precise mechanisms of action and for identifying potential on- and off-target effects. Ultimately, the development of potent and selective derivatives with favorable drug-like properties could lead to new and effective treatments for Alzheimer's disease and other related disorders.
References
- 1. rsc.org [rsc.org]
- 2. Exploring the cognitive impact of BACE1 inhibition for Alzheimer’s disease | VJDementia [vjdementia.com]
- 3. researchgate.net [researchgate.net]
- 4. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 5. The β-secretase (BACE) inhibitor NB-360 in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperine attenuates lipopolysaccharide (LPS)-induced inflammatory responses in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A neolignan enantiomer from Piper hancei with anti-neuroinflammatory effect by attenuating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium Channels (including KCNQ) and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of tert-butyl N-(2-oxopiperidin-4-yl)carbamate as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tert-butyl N-(2-oxopiperidin-4-yl)carbamate , a piperidinone-based linker, in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for using this linker, detailed synthetic protocols, methods for biological evaluation, and representative data to guide the development of novel protein degraders.
Introduction to Piperidinone-Based PROTAC Linkers
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the PROTAC's efficacy, selectivity, and physicochemical properties.
The this compound linker belongs to the class of rigid linkers, which are increasingly utilized in PROTAC design to improve metabolic stability and pre-organize the molecule into a conformation favorable for ternary complex formation. The piperidinone scaffold offers a degree of rigidity that can enhance the potency of the resulting PROTAC. The Boc-protected amine provides a convenient handle for sequential, controlled synthesis.
Data Presentation: Performance of PROTACs with Rigid Linkers
While specific degradation data for PROTACs incorporating the this compound linker is not extensively available in the public domain, the following table presents data for BRD4-targeting PROTACs that utilize a piperazine-containing linker, another class of rigid linkers. This data is provided for comparative purposes to illustrate the typical performance of PROTACs with rigid linkers.[1]
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Description | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC A | BRD4 | Pomalidomide | Piperazine-containing | ~10-50 | >90 | 22Rv1 |
| Hypothetical PROTAC B | BRD4 | Pomalidomide | Extended Piperazine-containing | ~50-100 | >85 | 22Rv1 |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC Using this compound
This protocol describes a plausible multi-step synthesis to generate a BRD4-targeting PROTAC.
Part 1: Coupling of E3 Ligase Ligand to the Linker
-
Activation of Pomalidomide: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling with Linker: Add this compound (1.1 eq) to the activated pomalidomide solution.
-
Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pomalidomide-linker conjugate.
Part 2: Boc Deprotection
-
Deprotection Reaction: Dissolve the pomalidomide-linker conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Reaction Monitoring: Stir the solution at room temperature for 1-2 hours until deprotection is complete, as monitored by LC-MS.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.
Part 3: Coupling of the POI Ligand
-
Activation of JQ1 Carboxylic Acid: In a separate flask, dissolve the carboxylic acid derivative of (+)-JQ1 (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Final Coupling: Add the deprotected pomalidomide-linker intermediate (1.0 eq) to the activated JQ1 solution.
-
Reaction: Stir the reaction at room temperature overnight under an inert atmosphere.
-
Purification: Upon completion, purify the crude PROTAC by preparative HPLC to yield the final product.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.[2][3]
Materials:
-
Cell line expressing the target protein (e.g., 22Rv1 for BRD4)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein level to the loading control to determine the percentage of degradation.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[3]
Materials:
-
Cancer cell line (e.g., 22Rv1)
-
PROTAC stock solution in DMSO
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescent signal against the PROTAC concentration to determine the IC50 value.
Mandatory Visualizations
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.
References
Experimental protocol for using tert-butyl N-(2-oxopiperidin-4-yl)carbamate in synthesis
Application Notes and Protocols for tert-butyl N-(2-oxopiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable synthetic intermediate, particularly in the development of pharmaceutical agents. The presence of a Boc-protected amine at the 4-position and a lactam functionality within the piperidine ring offers versatile handles for chemical modification. This document provides detailed experimental protocols for the synthesis of this intermediate and its application in the synthesis of bioactive molecules, with a focus on its role as a precursor in the development of Factor Xa inhibitors like Apixaban.
Data Presentation
Table 1: Synthesis of 4-Aminopiperidin-2-one - A Key Precursor
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | N-Arylation of Piperidine | 4-Chloronitrobenzene, Piperidine | N/A | 130 | 95 | Dong et al. (2024) |
| 2 | Oxidation to Lactam | Sodium Chlorite, Acetic Acid | Water | Room Temp. | 89 | Dong et al. (2024) |
| 3 | Nitro Group Reduction | Palladium on Carbon, Hydrogen | Methanol | Room Temp. | 98 | Dong et al. (2024) |
Table 2: Boc Protection of 4-Aminopiperidin-2-one
| Reagents | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Di-tert-butyl dicarbonate (Boc)₂O | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to Room Temp. | 2-4 | >90 |
| Di-tert-butyl dicarbonate (Boc)₂O | 1,4-Dioxane/Water | Sodium Bicarbonate | Room Temp. | 12 | >90 |
Table 3: Deprotection of this compound
| Reagent | Solvent | Temperature (°C) | Time (h) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-2 |
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temp. | 1-2 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a two-stage process involving the synthesis of the precursor 4-aminopiperidin-2-one, followed by its Boc-protection.
Stage 1: Synthesis of 1-(4-Aminophenyl)piperidin-2-one (Precursor)
This multi-step synthesis is adapted from the practical synthesis of an apixaban intermediate.[1]
-
N-Arylation of Piperidine: A mixture of 4-chloronitrobenzene and piperidine is heated to 130 °C to yield 1-(4-nitrophenyl)piperidine.
-
Oxidation to Lactam: The resulting 1-(4-nitrophenyl)piperidine is dissolved in an aqueous solution of acetic acid. Sodium chlorite is added portion-wise at room temperature, and the reaction is stirred until completion to form 1-(4-nitrophenyl)piperidin-2-one.
-
Nitro Group Reduction: 1-(4-nitrophenyl)piperidin-2-one is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere at room temperature to yield 1-(4-aminophenyl)piperidin-2-one.
Stage 2: Boc-Protection of 1-(4-Aminophenyl)piperidin-2-one
-
Dissolve 1-(4-aminophenyl)piperidin-2-one (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq).
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl N-(1-(4-aminophenyl)-2-oxopiperidin-4-yl)carbamate.
Protocol 2: N-Alkylation of this compound
This protocol describes the alkylation of the lactam nitrogen.
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Acylation of this compound
This protocol outlines the acylation of the lactam nitrogen.
-
Dissolve this compound (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Boc-Deprotection
This protocol describes the removal of the Boc protecting group to liberate the 4-amino functionality.
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v) at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove excess TFA.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted with an organic solvent.
Mandatory Visualizations
Application in the Synthesis of Factor Xa Inhibitors
A key application of this compound is in the synthesis of direct Factor Xa inhibitors, a class of anticoagulants. Apixaban is a prominent example where the 1-(4-aminophenyl)piperidin-2-one moiety, derived from the title compound, is a crucial structural component.[1][2][3]
Caption: Synthetic workflow for Apixaban utilizing the target carbamate.
Role in Coagulation Cascade Inhibition
Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which ultimately leads to the formation of a fibrin clot.[4] Inhibitors of Factor Xa, such as Apixaban, can prevent this cascade, thus acting as anticoagulants.
Caption: Inhibition of the Coagulation Cascade by a Factor Xa Inhibitor.
References
Application Notes and Protocols for tert-butyl N-(2-oxopiperidin-4-yl)carbamate in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2][3]
A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By inducing the proximity of the POI to an E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][4] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple POI molecules.[4]
tert-butyl N-(2-oxopiperidin-4-yl)carbamate is a key chemical building block used in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5][6] This document provides detailed application notes and protocols for the use of this compound in the development of novel protein degraders.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The signaling pathway for PROTAC-mediated protein degradation is a multi-step process that begins with the formation of a ternary complex and culminates in the degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Synthesis of PROTACs using this compound
This compound serves as a precursor to the glutarimide moiety found in immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which are well-established CRBN ligands.[5][7] The synthesis of a PROTAC using this building block typically involves the deprotection of the Boc group to reveal a primary amine, which is then coupled to a linker. The other end of the linker is subsequently attached to a ligand for the protein of interest.
Experimental Workflow for PROTAC Evaluation
A systematic approach is essential for the characterization and validation of a novel PROTAC. The following workflow outlines the key experimental stages.
Caption: General workflow for evaluating a PROTAC candidate.
Data Presentation: Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for CRBN-based PROTACs targeting various proteins.
Table 1: Degradation Potency of Representative CRBN-Based PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| SIM1 | BRD2 | HEK293 | 0.7 | >90 | [8] |
| SIM1 | BRD3 | HEK293 | 9.5 | >90 | [8] |
| SIM1 | BRD4 | HEK293 | 1.2 | >90 | [8] |
| XZ739 | BCL-XL | MOLT-4 | <100 | >96 | [9] |
| Pro-11 | BRD4 | - | 1.3 | 87 | [1] |
| B24 | BRD4 | MV4-11 | 0.75 | >90 | [10] |
| 21 | BRD4 | THP-1 | <1000 | >90 | [11] |
| 13c | REXO4 | HCT116 | <800 | 88.3 | [12] |
Table 2: Binding Affinities of Representative PROTACs and Ligands
| Compound | Binding to | Assay | IC50 / Kd (nM) | Citation |
| SIM1 | VCB & BRD2(1,2) | - | 45 | [8] |
| SIM1 | VCB & BRD4(1,2) | - | 100 | [8] |
| Pro-2 to Pro-15 | CRBN | TR-FRET | 36-79 | [1] |
| 21 | BRD4 BD1 | - | 41.8 | [11] |
Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[2][4][13]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle (DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2] Confirm the transfer using Ponceau S staining.[2]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[2] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: In-Cell Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a label-free method to assess whether a PROTAC binds to its intended target within a cellular environment.[14]
Materials:
-
Cultured cells
-
PROTAC compound (stock in DMSO)
-
PBS
-
Thermal cycler
-
Lysis buffer (as in Protocol 1)
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Harvest cells and resuspend them in culture medium. Treat the cells with the PROTAC compound or vehicle (DMSO) for 1-2 hours at 37°C.[14]
-
Heat Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler.[14] Include a non-heated control.
-
Cell Lysis: Immediately cool the tubes on ice and lyse the cells using freeze-thaw cycles or lysis buffer.[14]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.[14]
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Perform a Western blot as described in Protocol 1 to detect the amount of soluble target protein at each temperature.
-
Data Analysis: Quantify the band intensities and normalize to a loading control. Plot the amount of soluble protein against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the PROTAC-treated sample compared to the vehicle control indicates target engagement.
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cultured cells
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (as in Protocol 1)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC compound, with or without co-treatment with MG132, for a time period shorter than that required for significant degradation (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells as described in Protocol 1.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein. Add Protein A/G beads to pull down the antibody-antigen complex.
-
Elution and Western Blot: Wash the beads to remove non-specific binding. Elute the protein from the beads and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin.
-
Data Analysis: An increase in the high-molecular-weight smear or laddering pattern (indicating polyubiquitination) in the PROTAC-treated lane, which is enhanced by MG132 co-treatment, confirms target ubiquitination.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. A systematic approach, from initial degradation assessment to detailed mechanistic studies, is crucial for the successful development of these promising therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Therapeutics from tert-butyl N-(2-oxopiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-butyl N-(2-oxopiperidin-4-yl)carbamate is a versatile bifunctional molecule and a valuable starting material in medicinal chemistry for the synthesis of a diverse array of therapeutic agents. Its piperidine scaffold is a common feature in many biologically active compounds, and the protected amine and lactam functionalities offer orthogonal handles for chemical modification. These application notes provide a comprehensive overview of the synthetic utility of this compound, detailing its application in the development of kinase inhibitors and other potential therapeutics. Detailed experimental protocols for key transformations and representative data on the biological activity of derived compounds are presented.
Introduction
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs targeting a wide range of biological targets. This compound serves as a chiral building block that allows for the introduction of diverse functionalities at the 4-position of the piperidine ring following the deprotection of the Boc-protected amine. The lactam ring can also be subjected to various chemical transformations, further expanding the chemical space accessible from this starting material. This document outlines synthetic strategies and protocols for leveraging this versatile starting material in the discovery of novel therapeutics, with a particular focus on the synthesis of kinase inhibitors.
Key Applications in Drug Discovery
Derivatives of this compound have shown promise in the development of various therapeutic agents:
-
Kinase Inhibitors: The 4-amino-2-oxopiperidine core can be elaborated to target the ATP-binding site of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammation.[1][2][3]
-
Neurological Disorder Therapeutics: The piperidine motif is prevalent in compounds targeting the central nervous system. Modifications of the core structure can lead to agents with potential applications in neurodegenerative diseases like Alzheimer's disease by targeting enzymes such as β-secretase and acetylcholinesterase.[4][5][6]
-
Anti-inflammatory and Analgesic Agents: The versatility of the scaffold allows for its incorporation into molecules designed to modulate pathways involved in inflammation and pain.[4]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield 4-amino-2-oxopiperidone, a key intermediate for further derivatization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in dichloromethane (DCM) in a round-bottom flask at a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo to yield 4-amino-2-oxopiperidone, which can often be used in the next step without further purification.
Protocol 2: Synthesis of a Novel Kinase Inhibitor via Amide Coupling
This protocol outlines a general procedure for the synthesis of a potential kinase inhibitor by coupling the deprotected 4-amino-2-oxopiperidone with a substituted benzoic acid.
Materials:
-
4-amino-2-oxopiperidone (from Protocol 1)
-
Substituted benzoic acid (e.g., 4-((4-methylpiperazin-1-yl)methyl)benzoic acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents and equipment (e.g., ethyl acetate, water, brine, silica gel for column chromatography)
Procedure:
-
To a stirred solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and BOP (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of 4-amino-2-oxopiperidone (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Data Presentation
The following tables summarize representative data for therapeutics derived from piperidine-based scaffolds, illustrating the potential of this chemical class.
Table 1: Biological Activity of Novel Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5n (NHTP33) | CK2 | 8 | [1] |
| 5e (NHTP23) | CK2 | 10 | [1] |
| 5g (NHTP25) | CK2 | 65 | [1] |
| Compound 14 | RIPK2 | 5.1 | [2] |
| CCT128930 | PKBβ | (28-fold selective over PKA) | [3] |
Table 2: Activity of a Multi-Target Alzheimer's Disease Therapeutic Candidate
| Compound ID | Target | Activity | Reference |
| M4 | β-secretase 1 | IC50 = 15.4 nM | [5] |
| M4 | Acetylcholinesterase | Ki = 0.17 µM | [5] |
| M4 | Aβ Aggregation Inhibition | 85% at 100 µM | [5] |
Visualizations
Caption: A generalized workflow for the synthesis and development of novel therapeutics.
Caption: A representative kinase signaling pathway illustrating the mechanism of action.
References
- 1. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 4-(Boc-amino)piperidin-2-one and its Analogs in Modern Drug Discovery
Application Note: The 4-(Boc-amino)piperidin-2-one scaffold and its closely related analogs, such as 4-(Boc-amino)piperidine and N-Boc-4-piperidone, are pivotal building blocks in medicinal chemistry. The inherent conformational rigidity of the piperidine ring, coupled with the strategically placed protected amine, provides a versatile platform for the synthesis of a diverse array of therapeutic agents. The Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the amine functionality during synthetic manipulations and can be readily removed under mild acidic conditions, allowing for subsequent functionalization. This application note details the utility of this scaffold in the design and discovery of novel drugs targeting a range of diseases, including viral infections, cancer, inflammatory disorders, and bacterial infections.
Key Therapeutic Applications
The 4-(Boc-amino)piperidine core is a prevalent feature in numerous biologically active molecules. Its ability to serve as a central scaffold allows for the introduction of various pharmacophoric elements, leading to compounds with high affinity and selectivity for their respective biological targets.
CCR5 Antagonists for HIV-1 Treatment
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1] Small molecule antagonists that block the interaction between the viral gp120 envelope protein and CCR5 are effective antiretroviral agents. The 4-aminopiperidine scaffold has been instrumental in the development of potent CCR5 antagonists.
Vicriviroc (SCH 417690) is a notable example of a CCR5 antagonist that incorporates a substituted piperidine moiety.[2][3] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents gp120 binding and subsequent viral entry.[2]
Janus Kinase (JAK) Inhibitors for Autoimmune Diseases and Cancer
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers. The piperidine scaffold is a key structural component in several approved and investigational JAK inhibitors.
Tofacitinib is an oral JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Its structure features a pyrrolo[2,3-d]pyrimidine core linked to a 3-amino-4-methylpiperidine moiety. The piperidine ring plays a crucial role in orienting the molecule within the ATP-binding pocket of the JAK enzymes.
Bacterial Topoisomerase II Inhibitors
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes for bacterial DNA replication and are validated targets for antibacterial drugs. Novel bacterial topoisomerase inhibitors (NBTIs) that do not belong to the fluoroquinolone class are being developed to combat antibiotic resistance. The aminopiperidine scaffold is a key feature in a class of NBTIs with potent broad-spectrum antibacterial activity.[4] These compounds typically consist of a bicyclic "left-hand side" (LHS) that interacts with bacterial DNA and a "right-hand side" (RHS) that binds to a hydrophobic pocket of the enzyme, connected by a linker that often incorporates an aminopiperidine.[5]
Quantitative Pharmacological Data
The following tables summarize the in vitro activity of representative compounds derived from the 4-aminopiperidine scaffold.
| Compound/Drug | Target | Assay | IC50 / EC50 / Ki | Reference |
| CCR5 Antagonists | ||||
| Vicriviroc | CCR5 | RANTES-induced Ca2+ flux | 16 nM (IC50) | [6] |
| Vicriviroc | CCR5 | MIP-1α binding | 0.91 nM (IC50) | [6] |
| Vicriviroc | HIV-1 (R5-tropic) | Viral Replication in PBMCs | 0.04 - 2.3 nM (EC50) | [7] |
| JAK Inhibitors | ||||
| Tofacitinib | JAK1 | Kinase Assay | 112 nM (IC50) | |
| Tofacitinib | JAK2 | Kinase Assay | 20 nM (IC50) | |
| Tofacitinib | JAK3 | Kinase Assay | 1 nM (IC50) | |
| Compound 14j | JAK2 | Kinase Assay | 27 nM (IC50) | [8] |
| Compound 14j | FLT3 | Kinase Assay | 30 nM (IC50) | [8] |
| Bacterial Topoisomerase II Inhibitors | ||||
| Compound 7a | hERG | Ion Channel Assay | 44 µM (IC50) | [4] |
| Compound R,S-7c | hERG | Ion Channel Assay | 233 µM (IC50) | [4] |
| NBTIs | E. coli DNA Gyrase | Supercoiling Assay | Low µM range | [9] |
| NBTIs | E. coli Topoisomerase IV | Decatenation Assay | ~10-fold lower than ciprofloxacin | [9] |
Signaling Pathways and Mechanisms of Action
CCR5-Mediated HIV-1 Entry and its Inhibition
Bacterial Topoisomerase II Catalytic Cycle and Inhibition
Experimental Protocols
General Procedure for Synthesis of a Vicriviroc Analog (Piperidino-piperidine Core)
This protocol is a representative synthesis of a key intermediate for CCR5 antagonists, adapted from literature procedures for analogous compounds.[1]
Step 1: Reductive Amination to form the Piperidino-piperidine Core
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add 4-methyl-4-aminopiperidine derivative (1.1 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected piperidino-piperidine core.
Step 2: Boc-Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (e.g., 4M), at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can often be used in the next step without further purification or can be neutralized with a base and extracted.
In Vitro CCR5 Radioligand Binding Assay
This protocol measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.[10]
-
Prepare cell membranes from a cell line overexpressing the human CCR5 receptor (e.g., HTS-hCCR5 cells).
-
In a 96-well plate, add the cell membranes (1-2 µ g/well ).
-
Add varying concentrations of the test compound (e.g., Vicriviroc).
-
Add a fixed concentration of a radiolabeled CCR5 ligand, such as [³H]SCH-C, to all wells.
-
Incubate the plate at room temperature for several hours to reach binding equilibrium.
-
Harvest the membranes onto a filter plate and wash to remove unbound radioligand.
-
Measure the amount of bound radioactivity in each well using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) using non-linear regression analysis.
Drug Discovery and Development Workflow
The journey from a chemical scaffold to a marketed drug is a long and complex process, outlined in the workflow below.
Conclusion
The 4-(Boc-amino)piperidin-2-one scaffold and its analogs are demonstrably valuable starting points in the design of novel therapeutics. Their synthetic tractability and the ability to introduce diverse functionalities have led to the development of clinically important drugs for a range of diseases. The continued exploration of this privileged scaffold is likely to yield new and improved medicines in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Vicriviroc - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes: Development of Covalent BTK Inhibitors Using a Tert-butyl N-(2-oxopiperidin-4-yl)carbamate Scaffold
These application notes provide a comprehensive guide for researchers on the design, synthesis, and evaluation of novel Bruton's tyrosine kinase (BTK) inhibitors, utilizing tert-butyl N-(2-oxopiperidin-4-yl)carbamate as a key building block. BTK is a clinically validated therapeutic target for various B-cell malignancies.[1][2] The protocols outlined below describe the synthesis of a hypothetical covalent inhibitor, BTK-Inhibitor-X, and the subsequent biochemical and cellular assays required to characterize its potency and mechanism of action.
Introduction to BTK and Inhibitor Design
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family that plays a pivotal role in B-cell receptor (BCR) signaling.[3][4] Upon BCR activation, BTK triggers downstream pathways essential for B-cell proliferation, differentiation, and survival.[4][5][6] Its dysregulation is a key factor in the pathogenesis of various B-cell cancers, making it a prime target for therapeutic intervention.[7][8]
First-generation inhibitors like Ibrutinib validate the therapeutic approach of covalently and irreversibly binding to the Cysteine-481 residue in the BTK active site.[5][9] This note focuses on a strategy employing a 2-oxopiperidin-4-yl moiety derived from this compound. This scaffold can be used to orient a warhead group, such as an acrylamide, to covalently modify Cys481, thereby achieving potent and irreversible inhibition.
BTK Signaling Pathway
The B-cell receptor signaling cascade is initiated upon antigen binding, which leads to the phosphorylation of receptor-associated kinases like LYN and SYK.[5] These events create docking sites for BTK, which is then activated through phosphorylation. Activated BTK subsequently phosphorylates and activates Phospholipase C gamma 2 (PLCγ2).[3][5] This leads to the generation of second messengers, diacylglycerol (DAG) and inositol triphosphate (IP3), which activate protein kinase C beta (PKCβ) and calcium flux, respectively.[5] Ultimately, this cascade activates the NF-κB transcription factor, promoting the expression of genes crucial for B-cell survival and proliferation.[5][7] Covalent inhibitors block this pathway by irreversibly inactivating BTK.
Synthesis Protocol for BTK-Inhibitor-X
This section outlines a representative synthetic route for a hypothetical covalent inhibitor, 1-((R)-4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-oxopiperidin-1-yl)prop-2-en-1-one (BTK-Inhibitor-X) . The synthesis starts with the deprotection of the commercially available starting material.
References
- 1. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Cereblon (CRBN) Ligands Utilizing a Boc-Protected Piperidinone Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, has emerged as a critical target in the field of targeted protein degradation (TPD). Small molecules that bind to CRBN can modulate its activity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism is harnessed by a class of therapeutics known as Proteolysis Targeting Chimeras (PROTACs), which consist of a CRBN ligand, a linker, and a ligand for a protein of interest. The synthesis of potent and versatile CRBN ligands is therefore a cornerstone of PROTAC development.
This document provides detailed protocols and application notes for the synthesis of CRBN ligands, using a synthetic strategy that begins with a Boc-protected aminopiperidinone, such as tert-butyl N-(2-oxopiperidin-4-yl)carbamate. While direct literature detailing this specific starting material is limited, the following protocols are adapted from well-established syntheses of prominent CRBN ligands like pomalidomide and lenalidomide, providing a representative and adaptable workflow.
Signaling Pathway and Mechanism of Action
CRBN ligands, upon binding to the CRBN E3 ligase complex, induce a conformational change that recruits neosubstrate proteins, leading to their ubiquitination and degradation by the proteasome. This process is central to the therapeutic effect of immunomodulatory drugs (IMiDs) and the mechanism of action of CRBN-based PROTACs.
Procedure for Boc Deprotection of tert-butyl N-(2-oxopiperidin-4-yl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl N-(2-oxopiperidin-4-yl)carbamate to yield 4-aminopiperidin-2-one. The primary methods detailed herein utilize acidic conditions, which are standard for Boc group removal. This guide includes quantitative data for common deprotection reagents, detailed experimental procedures, and diagrams to illustrate the reaction mechanism and workflow.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. The deprotection of this compound is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs) where the 4-amino-2-piperidone scaffold is a key structural motif.
The presence of the lactam ring in the substrate requires careful selection of deprotection conditions to avoid potential side reactions, such as hydrolysis of the lactam. The protocols provided below are optimized to ensure efficient and clean removal of the Boc group while maintaining the integrity of the piperidone ring.
Data Presentation
The following table summarizes typical quantitative data for the acidic deprotection of Boc-protected amines, providing a comparative overview of common reagent systems.
| Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| 20-50% TFA in DCM | Dichloromethane (DCM) | 0 to RT | 0.5 - 2 | >95 | Volatile and corrosive; TFA salts can sometimes be oily. |
| 4M HCl in Dioxane | 1,4-Dioxane | RT | 1 - 4 | >90 | Often yields a crystalline hydrochloride salt, facilitating isolation. |
| HCl (gas) in Ether/MeOH | Diethyl Ether or Methanol | 0 to RT | 0.5 - 3 | >90 | Useful for generating anhydrous acidic conditions. |
| p-Toluenesulfonic acid | Acetonitrile/Ethanol | RT to 50 | 2 - 12 | 85-95 | Milder alternative to TFA and HCl. |
Experimental Protocols
Two primary protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in Dioxane are detailed below. These are the most common and effective methods for Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is rapid and generally provides high yields.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 4-aminopiperidin-2-one.
-
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This protocol is a common alternative to TFA and is advantageous as it often yields the hydrochloride salt of the product, which can precipitate and be easily isolated.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, for solubility)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 equiv), add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.). If solubility is an issue, a minimal amount of methanol can be added.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The hydrochloride salt of the product may precipitate during the reaction.
-
Isolation:
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure.
-
Alternatively, the hydrochloride salt can be precipitated by the addition of diethyl ether.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 4-aminopiperidin-2-one hydrochloride.
-
-
Free Base Generation (Optional): To obtain the free amine, suspend the hydrochloride salt in a mixture of DCM and water. Add a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic. Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Mandatory Visualization
Acid-Catalyzed Boc Deprotection Mechanism
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The key steps are protonation of the carbamate, cleavage of the tert-butyl group to form a stable carbocation, and subsequent decarboxylation to yield the free amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow for Boc Deprotection
The following diagram outlines the general workflow for the Boc deprotection of this compound.
Caption: General experimental workflow for Boc deprotection.
References
Application Notes and Protocols for the Use of tert-butyl N-(2-oxopiperidin-4-yl)carbamate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl N-(2-oxopiperidin-4-yl)carbamate is a valuable building block in solid-phase synthesis (SPS), particularly for the creation of peptidomimetics and conformationally constrained peptides. Its rigid δ-lactam scaffold serves as a potent inducer of β-turn secondary structures, which are critical motifs in many biologically active peptides and proteins. The incorporation of this non-natural amino acid analogue can enhance proteolytic stability, improve receptor binding affinity, and fine-tune the pharmacokinetic properties of peptide-based drug candidates.
These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of this compound into peptide sequences using standard solid-phase synthesis methodologies.
Core Applications
-
Induction of β-Turns: The rigid piperidinone ring system effectively mimics the geometry of a β-turn, a common secondary structure involved in molecular recognition and protein-protein interactions.
-
Synthesis of Peptidomimetics: This building block allows for the creation of novel peptide backbone structures with improved drug-like properties.
-
Enhancement of Proteolytic Stability: The non-natural lactam structure can confer resistance to enzymatic degradation compared to natural peptide bonds.
-
Conformational Constraint: By locking a portion of the peptide backbone, this building block reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies. It is recommended to perform a small-scale test synthesis to optimize conditions for a specific peptide sequence.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).
-
Resin Swelling:
-
Place the desired amount of resin (typically 0.1-0.5 mmol scale) in a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes with gentle agitation (e.g., using a shaker or nitrogen bubbling).
-
Drain the DMF.
-
Protocol 2: Coupling of the First Amino Acid (if applicable)
If this compound is not the first residue, couple the C-terminal amino acid to the resin according to standard Fmoc-SPPS protocols.
Protocol 3: Coupling of this compound
This protocol assumes the coupling of the lactam's secondary amine to the free amine of the resin-bound peptide.
-
Fmoc Deprotection:
-
If coupling to a growing peptide chain, deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF.
-
Treat the resin with the piperidine solution for 3 minutes, drain, and then treat with fresh piperidine solution for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly to pre-activate for 2-5 minutes.
-
Add the activated solution to the swelled and deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.
-
Protocol 4: Boc Deprotection of the Piperidinone Moiety
-
Swell the Resin: Wash the resin with DCM (3 times).
-
Deprotection Cocktail: Prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM. For sensitive sequences, a lower concentration of TFA is recommended.
-
Deprotection Reaction:
-
Add the TFA/DCM solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the TFA/DCM solution and agitate for an additional 20-25 minutes.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (3-5 times).
-
Wash with isopropanol (IPA) (2 times) to help remove residual TFA.
-
Wash with DCM (3 times).
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DCM (2-3 times for 2 minutes each).
-
Wash the resin again with DCM (3 times) and then with DMF (3 times) to prepare for the next coupling step.
-
Protocol 5: Coupling of the Subsequent Amino Acid
-
Activation: In a separate vial, activate the next Fmoc-protected amino acid (3 equivalents) using a suitable coupling reagent (e.g., HBTU/HOBt/DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Reaction Time: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction using the Kaiser test and wash the resin as described in Protocol 3.
Protocol 6: Cleavage and Final Deprotection
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A standard cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% deionized water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under a stream of nitrogen.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
The following tables provide representative data for the solid-phase synthesis of a model peptide incorporating this compound. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Reagents for Solid-Phase Synthesis
| Reagent | Supplier | Purity | Function |
| Rink Amide MBHA Resin (100-200 mesh) | Various | >99% | Solid support for peptide amide |
| Fmoc-protected Amino Acids | Various | >99% | Building blocks for peptide synthesis |
| This compound | Various | >98% | Constraining building block |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Various | >99% | Coupling agent |
| HOBt (Hydroxybenzotriazole) | Various | >99% | Coupling additive, suppresses racemization |
| DIPEA (N,N-Diisopropylethylamine) | Various | >99.5% | Non-nucleophilic base for activation |
| Piperidine | Various | >99% | Fmoc deprotection reagent |
| TFA (Trifluoroacetic acid) | Various | >99% | Cleavage and side-chain deprotection |
| TIS (Triisopropylsilane) | Various | >98% | Scavenger for cleavage |
| DMF (N,N-Dimethylformamide) | Various | Peptide synthesis grade | Solvent |
| DCM (Dichloromethane) | Various | HPLC grade | Solvent |
Table 2: Typical Reaction Conditions and Monitoring
| Step | Reagents and Solvents | Time | Monitoring Method | Expected Result |
| Fmoc Deprotection | 20% Piperidine in DMF | 3 + 15 min | N/A | Free N-terminal amine |
| Amino Acid Coupling | 3 eq. Fmoc-AA, 2.9 eq. HBTU, 3 eq. HOBt, 6 eq. DIPEA in DMF | 1-2 hours | Kaiser Test | Negative (yellow) |
| Lactam Building Block Coupling | 3 eq. Lactam, 2.9 eq. HBTU, 3 eq. HOBt, 6 eq. DIPEA in DMF | 2-4 hours | Kaiser Test | Negative (yellow) |
| Boc Deprotection | 25-50% TFA in DCM | 5 + 25 min | N/A | Free amine on lactam |
| Cleavage and Final Deprotection | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-3 hours | RP-HPLC, MS | Desired peptide mass |
Visualizations
Experimental Workflow
Caption: Workflow for incorporating this compound in SPPS.
Signaling Pathway Analogy: Peptide Synthesis Logic
Caption: Logical relationships of components in the solid-phase synthesis strategy.
Application Notes and Protocols: Tert-butyl N-(2-oxopiperidin-4-yl)carbamate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery, offering a complementary approach to traditional high-throughput screening (HTS). FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind with high ligand efficiency to a biological target. These initial fragment hits, though often exhibiting weak affinity, serve as high-quality starting points for optimization into potent and selective drug candidates.
The piperidine scaffold is a prevalent motif in approved drugs and is recognized for its favorable physicochemical properties and its ability to explore three-dimensional chemical space. Tert-butyl N-(2-oxopiperidin-4-yl)carbamate, with its rigidified piperidone core and a protected amine, represents an attractive 3D fragment for inclusion in screening libraries. The Boc-protecting group offers a straightforward handle for synthetic elaboration, allowing for fragment growing or linking strategies to enhance binding affinity and selectivity.
This document provides detailed application notes and experimental protocols for the use of this compound in an FBDD campaign targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator implicated in cancer and inflammation.
Physicochemical Properties of the Fragment
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| CAS Number | 1263281-78-2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
| cLogP | 0.8 |
Hypothetical Application: Targeting the BRD4 Bromodomain
Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins that recognize and bind to acetylated lysine residues on histones, playing a critical role in the regulation of gene transcription. The dysregulation of BRD4 activity has been linked to various cancers, making it an attractive therapeutic target. The acetyl-lysine binding pocket of BRD4 is a well-defined site amenable to fragment screening.
In this hypothetical FBDD campaign, a library of 3D-enriched fragments, including this compound, is screened against the first bromodomain of BRD4 (BRD4-BD1) to identify novel chemical matter for inhibitor development.
BRD4 Signaling Pathway
Caption: Simplified BRD4 signaling pathway and the point of inhibition by a fragment hit.
Experimental Protocols
The following are detailed protocols for the screening and validation of this compound as a fragment hit against BRD4-BD1.
Fragment Library Preparation
-
Objective: To prepare a fragment library, including this compound, for screening.
-
Materials:
-
This compound and other library fragments.
-
Dimethyl sulfoxide (DMSO), high purity.
-
96-well or 384-well plates.
-
Acoustic liquid handler or manual multichannel pipette.
-
-
Protocol:
-
Prepare a stock solution of each fragment at a concentration of 100 mM in 100% DMSO.
-
Using an acoustic liquid handler, dispense precise volumes of each fragment stock solution into the screening plates to achieve the desired final screening concentration (typically 100 µM to 1 mM) upon addition of the protein and buffer.
-
Seal the plates and store at -20°C until use.
-
Primary Screening: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for fragment screening as it can detect weak binding events and provide information on the binding site.[1][2][3][4]
-
Objective: To identify fragments that bind to BRD4-BD1 using protein-observed ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments.[1]
-
Materials:
-
¹⁵N-labeled BRD4-BD1 (typically 50-100 µM).
-
NMR buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D₂O).
-
Fragment library plates.
-
NMR spectrometer (600 MHz or higher) equipped with a cryoprobe.
-
-
Protocol:
-
Record a reference ¹H-¹⁵N HSQC spectrum of ¹⁵N-labeled BRD4-BD1 in the NMR buffer.
-
Add a pool of fragments (typically 5-10 fragments per pool) to the protein sample to a final concentration of 200 µM per fragment. The final DMSO concentration should not exceed 1-2%.
-
Acquire a ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.
-
Overlay the spectra with the reference spectrum and identify chemical shift perturbations (CSPs) of the protein backbone amide signals. Significant CSPs indicate fragment binding.
-
For pools showing hits, deconvolute by testing each fragment individually to identify the specific binder.
-
This compound is identified as a hit if it induces significant and specific CSPs in the ¹H-¹⁵N HSQC spectrum of BRD4-BD1.
-
Hit Validation and Affinity Determination: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.[5][6][7][8]
-
Objective: To validate the binding of this compound to BRD4-BD1 and determine its binding affinity (KD).
-
Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
His-tagged BRD4-BD1.
-
SPR running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Serial dilutions of this compound in running buffer with matched DMSO concentration.
-
-
Protocol:
-
Immobilize His-tagged BRD4-BD1 onto a CM5 sensor chip via standard amine coupling. A reference flow cell is prepared by activating and deactivating the surface without protein immobilization.
-
Prepare a concentration series of this compound (e.g., 1 µM to 500 µM) in the running buffer.
-
Inject the fragment solutions over the sensor surface at a constant flow rate and record the binding response.
-
After each injection, regenerate the sensor surface if necessary (e.g., with a short pulse of high salt buffer).
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Structural Characterization: X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for structure-based drug design.[9][10][11][12][13]
-
Objective: To determine the co-crystal structure of BRD4-BD1 in complex with this compound.
-
Materials:
-
Purified BRD4-BD1 at high concentration (e.g., 10 mg/mL).
-
This compound.
-
Crystallization screens and plates (sitting or hanging drop vapor diffusion).
-
X-ray diffraction equipment (in-house or synchrotron source).
-
-
Protocol:
-
Co-crystallization: Mix BRD4-BD1 with a 5-10 fold molar excess of the fragment. Set up crystallization trials by mixing the protein-fragment solution with various crystallization screen conditions.
-
Soaking (alternative): Grow apo-crystals of BRD4-BD1 first. Prepare a solution of the fragment in a cryo-protectant-containing mother liquor and soak the apo-crystals in this solution for a defined period (minutes to hours).
-
Harvest and cryo-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a known BRD4-BD1 structure.
-
Build the fragment into the observed electron density map and refine the structure.
-
Analyze the binding mode of the fragment, identifying key interactions with the protein that can be exploited for fragment elaboration.
-
Data Presentation
Hypothetical Binding Data for Fragment Hits against BRD4-BD1
| Fragment | KD (SPR) (µM) | Ligand Efficiency (LE) |
| This compound | 250 | 0.32 |
| Fragment A | 400 | 0.28 |
| Fragment B | 150 | 0.35 |
| Fragment C | >1000 | N/A |
Ligand Efficiency (LE) is calculated as: LE = -RTln(KD) / N, where R is the gas constant, T is the temperature in Kelvin, KD is the dissociation constant, and N is the number of non-hydrogen atoms.[14][15]
FBDD Workflow and Fragment Elaboration
The identification of this compound as a binder to BRD4-BD1 initiates the fragment-to-lead optimization phase.
FBDD Workflow Diagram
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Fragment Elaboration Strategy
The co-crystal structure of BRD4-BD1 with this compound would reveal solvent-exposed vectors on the fragment that can be chemically modified. The Boc-protected amine at the 4-position is an ideal point for a "fragment growing" strategy. Synthetic chemistry can be employed to remove the Boc group and introduce new chemical moieties that can form additional interactions with the protein, thereby increasing binding affinity and selectivity.
Conclusion
This compound serves as a valuable building block for 3D-enriched fragment libraries. Its rigid core and synthetic tractability make it an excellent starting point for FBDD campaigns. The detailed protocols provided herein for NMR, SPR, and X-ray crystallography outline a robust workflow for identifying and characterizing this and other fragments as potential starting points for the development of novel therapeutics against targets such as BRD4.
References
- 1. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 3. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. Practical Fragments: Efficiency metrics in action for a bromodomain inhibitor [practicalfragments.blogspot.com]
- 15. real.mtak.hu [real.mtak.hu]
Application Notes: 4-Aminopyridine as a Pharmaceutical Intermediate
Introduction
4-Aminopyridine (4-AP), a potent, non-selective blocker of voltage-gated potassium (K+) channels, serves as a critical intermediate and tool compound in pharmaceutical development, particularly for neurological disorders.[1][2][3][4] Its ability to restore nerve impulse conduction in demyelinated axons has led to its primary application in symptomatic treatments for multiple sclerosis (MS).[1][3][5][6] As a lipid-soluble molecule, 4-AP readily crosses the blood-brain barrier, allowing it to act on the central nervous system.[1][3] These application notes provide an overview of its mechanism of action, applications in drug development, and key experimental protocols for its evaluation.
Mechanism of Action
In healthy myelinated axons, voltage-gated potassium channels are concentrated at the nodes of Ranvier.[7] However, in demyelinating diseases like MS, the loss of the myelin sheath exposes these channels along the axon.[3][7] The resulting leakage of potassium ions during an action potential can disrupt nerve impulse conduction.[3]
4-AP blocks these exposed potassium channels, which prolongs the duration of the action potential.[1][3][8] This extended depolarization increases the likelihood of successful nerve impulse transmission across the demyelinated segment and enhances the release of neurotransmitters at synaptic terminals.[1][3][4][8] While it is a broad inhibitor of Kv1–Kv4 channel subtypes, its therapeutic effects in MS are primarily attributed to this restoration of axonal conduction.[2] Interestingly, it has also been shown to enhance the activity of Kv7.4 channels.[2][9]
Applications in Pharmaceutical Development
-
Symptomatic Treatment of Multiple Sclerosis: The extended-release formulation of 4-AP, known as dalfampridine, is approved for improving walking in patients with MS.[4][5][7] Clinical trials have demonstrated that it can increase walking speed.[1][5]
-
Research Tool for Demyelinating Diseases: 4-AP serves as a valuable tool compound in preclinical models of demyelination, such as experimental autoimmune encephalomyelitis (EAE), to study mechanisms of nerve conduction and evaluate potential therapeutic strategies.[10]
-
Intermediate for Derivative Synthesis: The core structure of 4-aminopyridine is a scaffold for synthesizing novel derivatives with potentially improved efficacy, selectivity, and reduced toxicity.[11][12] Research focuses on creating derivatives that may offer better therapeutic profiles for neurodegenerative disorders or other conditions.[11][12][13]
Quantitative Data Summary
The efficacy of 4-AP is concentration-dependent. Below is a summary of key quantitative data from various studies.
| Parameter | Channel/System | Value | Species | Reference |
| IC50 | Kv1.1 | 170 µM | - | [14] |
| IC50 | Kv1.2 | 230 µM | - | [14] |
| IC50 (estimated) | CYP2E1 Inhibition | 125 µM | Human | [15][16] |
| Kd (Peak Current) | K+ Channels | 120 µM | Murine B Lymphocytes | [17][18] |
| Effective Serum Level | Clinical Improvement | 30-100 ng/mL | Human | [19] |
| Toxicity Concern | Seizure Risk | >100 ng/mL | Human | [19] |
| Clinical Dose | Walking Improvement | 10 mg (twice daily) | Human | [5] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of K+ Channel Blockade using Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of 4-AP on voltage-gated potassium currents in a neuronal cell line or primary neurons.
Objective: To determine the concentration-dependent inhibition of K+ currents by 4-AP and calculate the IC50 value.
Materials:
-
Neuronal cells (e.g., cultured rat cerebellar granule cells or a cell line expressing specific Kv channels).[20]
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).[21]
-
Internal (pipette) solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Na2, 0.1 GTP-Na (pH adjusted to 7.3).
-
4-Aminopyridine stock solution (e.g., 100 mM in dH2O).
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with the recording pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief, stronger suction pulse to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward K+ currents.
-
Record the resulting currents.
-
-
Application of 4-AP:
-
After recording stable baseline currents, perfuse the chamber with the external solution containing the first concentration of 4-AP (e.g., 10 µM).
-
Repeat the voltage-step protocol to record currents in the presence of 4-AP.
-
Perform a washout with the external solution to check for reversibility.
-
Repeat the application with increasing concentrations of 4-AP (e.g., 30 µM, 100 µM, 300 µM, 1 mM).
-
-
Data Analysis:
-
Measure the peak outward current amplitude at a specific voltage step (e.g., +40 mV) for each 4-AP concentration.
-
Normalize the current amplitude to the baseline (control) amplitude.
-
Plot the normalized current as a function of the logarithm of the 4-AP concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxicity of 4-AP on a cell line, which is crucial for identifying a therapeutic window.
Objective: To measure the effect of different concentrations of 4-AP on the metabolic activity and viability of cells.
Materials:
-
Cell line of interest (e.g., neuronal cell line like SH-SY5Y or a cancer cell line like K562).[22]
-
96-well cell culture plates.
-
Complete cell culture medium.
-
4-Aminopyridine stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Plate reader capable of measuring absorbance at 570 nm.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of 4-AP in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the 4-AP dilutions to the appropriate wells. Include vehicle control (medium only) and blank (medium, no cells) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]
-
-
MTT Addition:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the % Viability against the 4-AP concentration to generate a dose-response curve and determine the CC50 (50% cytotoxic concentration).
-
References
- 1. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 6. Orally administered 4-aminopyridine improves clinical signs in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Articles [globalrx.com]
- 9. 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 15. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. 4-aminopyridine, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Broad-Spectrum Effects of 4-Aminopyridine to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl N-(2-oxopiperidin-4-yl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-(2-oxopiperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent and straightforward synthetic approach involves the protection of the 4-amino group of 4-aminopiperidin-2-one with di-tert-butyl dicarbonate (Boc anhydride). This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks a carbonyl carbon of the Boc anhydride.
Q2: What are the critical parameters that influence the yield of the Boc protection reaction?
A2: The key factors affecting the yield include the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents. Proper control of these parameters is crucial to minimize side reactions and drive the reaction to completion.
Q3: What are the common side reactions observed during the synthesis?
A3: Common side reactions include the formation of a di-Boc protected product, where the lactam nitrogen is also protected, and the formation of urea derivatives from isocyanate intermediates, especially at elevated temperatures. In the presence of hydroxyl groups, O-Boc protection can also occur.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of the starting material and the formation of the desired product.[1]
Q5: What are the recommended purification methods for the final product?
A5: The crude product can often be purified by recrystallization or flash column chromatography on silica gel. The choice of purification method will depend on the scale of the reaction and the nature of any impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure a slight excess (1.1-1.2 equivalents) of Boc anhydride is used. Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed. If the amine is weakly nucleophilic, consider gentle heating or the addition of a catalyst.[1] |
| Suboptimal Base | The choice of base is critical. For aminolactams, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred. Inorganic bases like sodium bicarbonate in a biphasic system can also be effective. |
| Poor Solubility of Starting Material | Select a solvent that dissolves the 4-aminopiperidin-2-one starting material. Common solvents for Boc protections include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and dioxane. A co-solvent system, such as water/THF, may also be employed. |
| Decomposition of Boc Anhydride | Avoid excessive heating, as Boc anhydride can decompose at higher temperatures. Most Boc protection reactions proceed well at room temperature or with gentle warming. |
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Di-Boc Protection | This occurs when both the primary amine and the lactam nitrogen are protected. Use a controlled amount of Boc anhydride (1.0-1.2 equivalents). Avoid using a strong nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) in stoichiometric amounts, as it can promote this side reaction.[1] |
| Urea Formation | An isocyanate intermediate can form, leading to urea byproducts. This is more likely at higher temperatures. Running the reaction at room temperature or below can help minimize this side reaction.[1] |
| Reaction with Lactam Carbonyl | While less common, a highly reactive amine could potentially interact with the lactam carbonyl. Ensuring the reaction conditions favor the more nucleophilic primary amine's attack on the Boc anhydride is key. |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminopiperidin-2-one (Key Intermediate)
A common route to 4-aminopiperidin-2-one starts from L-glutamic acid. The synthesis involves several steps, including esterification, Boc protection of the amino group, reduction of the carboxylic acids to alcohols, tosylation, and finally cyclization with an amine to form the piperidinone ring.
Protocol 2: Synthesis of this compound
This protocol details the Boc protection of 4-aminopiperidin-2-one.
Materials:
-
4-aminopiperidin-2-one
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or a mixture of Dioxane and Water
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Amine: In a round-bottom flask, dissolve 4-aminopiperidin-2-one (1.0 equivalent) in a suitable solvent (e.g., THF, approx. 0.2-0.5 M).
-
Add Base: Add the base. If using triethylamine, add 1.1-1.5 equivalents. If using sodium bicarbonate in an aqueous system, prepare a solution of the amine in a mixture of dioxane and water, and add the sodium bicarbonate.
-
Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) either as a solid in one portion or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain pure this compound.
-
Visualizations
References
Technical Support Center: Purification of tert-butyl N-(2-oxopiperidin-4-yl)carbamate
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of tert-butyl N-(2-oxopiperidin-4-yl)carbamate using normal-phase column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard stationary phase for this compound is silica gel (230-400 mesh), which is suitable for normal-phase chromatography.[1] If you observe compound degradation (streaking or new spots on TLC), the acidic nature of the silica might be the cause. In such cases, you can use deactivated silica gel by preparing a slurry with your mobile phase containing a small amount of triethylamine (0.1-1%), or consider alternative stationary phases like alumina.[2][3]
Q2: How do I select the optimal mobile phase (eluent) for the separation?
A2: The best mobile phase should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[4] Your goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4, and there is a clear separation from impurities.[1] Start with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Given the polarity of the lactam and carbamate groups, you will likely need a relatively polar system. If the compound does not move from the baseline even in 100% ethyl acetate, you may need to add a stronger solvent like methanol in small increments (e.g., 1-5%).[2]
Q3: My compound is not visible under a UV lamp. How can I visualize it on a TLC plate?
A3: this compound lacks a strong UV chromophore and is often not visible under UV light at 254 nm.[1] Therefore, chemical staining is required for visualization. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the carbamate and lactam functional groups.[1] Alternatively, a ceric ammonium molybdate (CAM) stain can also be used.
Q4: Should I use a wet or dry loading method to apply my sample to the column?
A4: A dry loading method is highly recommended, especially if your crude product does not dissolve well in the chosen mobile phase or requires a stronger, more polar solvent for dissolution.[5] Dry loading prevents issues with poor separation that can arise from using a loading solvent that is significantly more polar than the mobile phase.[5] This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.[5]
Q5: Is this compound stable on silica gel?
A5: The N-Boc protecting group can be sensitive to acid.[6] Since standard silica gel is acidic, there is a risk of partial or complete cleavage of the Boc group during prolonged exposure on the column, leading to impurities and lower yield.[2] It is advisable to first test the stability of your compound by spotting it on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if any new spots have formed.[2] If degradation is observed, use deactivated silica gel (neutralized with triethylamine) for the column.[1][3]
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. Compound is not eluting from the column (Rf ≈ 0) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If necessary, add small increments (1-5%) of methanol.[2] For basic compounds, adding 0.1-1% triethylamine to the eluent can improve elution.[1] |
| 2. Compound is eluting too quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[1] |
| 3. Poor separation of product and impurities | - The chosen mobile phase lacks sufficient resolution. - The column was overloaded. - The sample band was too wide during loading. | - Perform a more thorough TLC screen with different solvent systems to find one that maximizes separation.[1] - Reduce the amount of crude material loaded. A general guideline is 1-2% of the silica gel weight.[1] - Ensure the sample is loaded in a minimal volume of solvent to create a narrow, concentrated band at the top of the column. Use the dry loading technique.[5] |
| 4. Streaking or tailing of the product band | - The compound is degrading on the acidic silica gel.[1] - The column is overloaded. - The compound has poor solubility in the mobile phase. | - Use silica gel deactivated with triethylamine.[3] - Reduce the amount of sample loaded onto the column. - Change the mobile phase to one in which the compound is more soluble, while still achieving good separation. |
| 5. Low recovery of the purified compound | - The compound degraded on the column. - The compound is very polar and remains on the column. - Fractions containing the product were discarded because it was too dilute to detect.[2] | - Test for compound stability on silica before running the column.[2] If unstable, use deactivated silica or an alternative stationary phase.[2] - After eluting with the primary mobile phase, flush the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) to recover any remaining material. - Combine and concentrate fractions you suspect might contain the product, even if TLC is faint, and re-analyze.[2] |
Experimental Protocol
This protocol provides a general methodology for the purification. The mobile phase composition must be optimized based on preliminary TLC analysis.
1. TLC Analysis and Solvent System Selection
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems. Start with mixtures of ethyl acetate and hexane (e.g., 1:1, 2:1) and progress to more polar systems like ethyl acetate/methanol (e.g., 98:2, 95:5) if needed.
-
The ideal system will give the product an Rf of 0.2-0.4 and show good separation from impurities.[1]
2. Column Packing
-
Select a glass column of appropriate size for the amount of crude material.
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Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).[1]
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it uniformly, ensuring no air bubbles are trapped.
-
Drain the excess solvent until the level is just above the top of the silica bed.
3. Sample Preparation (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane or methanol.
-
Add silica gel (approximately 10-20 times the mass of your crude sample) to the solution.[5]
-
Gently swirl the flask to ensure the silica is fully suspended.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
4. Running the Column and Fraction Collection
-
Carefully add the dry-loaded sample powder to the top of the packed column, creating a thin, even layer.
-
Gently add a thin layer of sand (2-5 mm) over the sample layer to prevent disturbance.[5]
-
Carefully add the mobile phase to the column and begin elution, applying gentle air pressure to maintain a steady flow rate.
-
Collect fractions in an organized array of test tubes.
5. Analysis of Fractions
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Develop the plates and visualize using a potassium permanganate stain to identify which fractions contain the pure product.[1]
6. Product Isolation
-
Combine the fractions identified as containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography process.
References
tert-butyl N-(2-oxopiperidin-4-yl)carbamate stability and recommended storage conditions
This technical support center provides guidance on the stability and recommended storage conditions for tert-butyl N-(2-oxopiperidin-4-yl)carbamate. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound at 2-8°C , protected from light, in a tightly sealed container. To prevent degradation from atmospheric moisture and oxygen, storing under an inert atmosphere, such as argon, is also advised.
Q2: What is the expected shelf-life of this compound?
When stored under the recommended conditions, the expected shelf-life of this compound is approximately 1095 days.
Q3: How should I handle the compound upon receiving it?
Upon receipt, the compound should be stored immediately at 2-8°C. It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Is this compound sensitive to light?
Yes, exposure to light should be minimized. Store the compound in a light-resistant container.
Q5: What solvents are suitable for dissolving this compound?
While specific solubility data is not extensively available, this compound is expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. It is recommended to prepare solutions fresh for each experiment.
Q6: What are the potential degradation pathways for this molecule?
The two primary sites for potential degradation are the tert-butoxycarbonyl (Boc) protecting group and the lactam (cyclic amide) ring within the piperidinone structure.
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Acid-catalyzed hydrolysis: The Boc group is highly susceptible to cleavage under acidic conditions, which would result in the formation of the free amine.
-
Base-catalyzed hydrolysis: The carbamate linkage can be hydrolyzed under strong basic conditions. Additionally, the lactam ring can undergo hydrolysis, leading to ring-opening.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Compound degradation due to improper storage or handling. | Verify that the compound has been stored at 2-8°C, protected from light. Prepare fresh solutions for your experiments. Consider running a purity check on your sample via HPLC or LC-MS. |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of the compound into one or more new products. | This could be due to the hydrolysis of the Boc-group or the lactam ring. Analyze the mass of the new peaks to identify potential degradation products. Review your experimental conditions for any exposure to strong acids or bases. |
| Difficulty in dissolving the compound. | The compound may have degraded, or an inappropriate solvent is being used. | Ensure you are using a suitable organic solvent. If solubility issues persist with a fresh batch of solvent, it may indicate compound degradation. |
Stability Profile Summary
| Condition | Potential for Degradation | Primary Degradation Pathway |
| Acidic (e.g., pH < 4) | High | Cleavage of the Boc protecting group. |
| Neutral (e.g., pH 6-8) | Low | Generally stable under neutral conditions. |
| Basic (e.g., pH > 9) | Moderate to High | Hydrolysis of the carbamate and/or the lactam ring. |
| Elevated Temperature | Moderate | May accelerate hydrolysis and other degradation pathways. |
| Light Exposure | Moderate | Photodegradation is possible. |
| Oxidizing Agents | Moderate | The piperidinone ring and the carbamate group could be susceptible to oxidation. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation (in solution): Store a vial of the stock solution at 80°C for 48 hours.
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Thermal Degradation (solid state): Place a small amount of the solid compound in an oven at 80°C for 48 hours.
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Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
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Analyze all samples, including a non-stressed control, using a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and acetonitrile).
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Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of any degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Propose structures for the major degradation products based on their mass-to-charge ratio and fragmentation patterns from the MS data.
Visualizations
Optimization of reaction conditions for creating tert-butyl N-(2-oxopiperidin-4-yl)carbamate derivatives
Technical Support Center: Optimization of tert-butyl N-(2-oxopiperidin-4-yl)carbamate Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for creating this compound?
The synthesis involves the protection of the primary amino group of 4-amino-2-oxopiperidone (also known as 4-amino-δ-valerolactam) using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is a type of nucleophilic acyl substitution where the amine nitrogen attacks a carbonyl carbon of the Boc anhydride.[1] The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and to enhance the nucleophilicity of the amine.[2]
Q2: What are the most common reagents and solvents for this Boc protection?
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Protecting Agent : Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent.[1]
-
Bases : Common bases include organic amines like triethylamine (TEA) and 4-(dimethylamino)pyridine (DMAP), or inorganic bases such as sodium bicarbonate (NaHCO₃) and sodium hydroxide (NaOH).[2][3] DMAP is often used as a catalyst in conjunction with a weaker base.
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Solvents : A variety of solvents can be used, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), dioxane, or aqueous mixtures (e.g., THF/water).[3] The choice of solvent often depends on the solubility of the starting material.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (4-amino-2-oxopiperidone). The product, being less polar due to the bulky, non-polar Boc group, will have a higher Rf value than the starting amine. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q4: What are the primary safety concerns when running this reaction?
Di-tert-butyl dicarbonate can cause skin and eye irritation. Triethylamine is flammable and has a strong odor. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Possible Cause | Recommended Solution |
| Inactive Reagents | Boc anhydride ((Boc)₂O) can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened container stored under proper conditions. |
| Insufficient Base | The reaction generates tert-butoxycarboxylic acid, which can protonate the starting amine, rendering it non-nucleophilic. Ensure at least one equivalent of base (like TEA) is used. For less nucleophilic amines, a catalytic amount of a stronger base like DMAP can be beneficial.[2] |
| Poor Solubility | If the starting material (4-amino-2-oxopiperidone) is not fully dissolved, the reaction will be slow and incomplete. Try a different solvent system, such as a mixture of THF and water or dioxane, to improve solubility.[3] |
| Low Reaction Temperature | While many Boc protections proceed at room temperature, some substrates require gentle heating (e.g., 40°C) to achieve a reasonable reaction rate.[3] |
Problem 2: Formation of multiple products observed by TLC or LC-MS.
| Possible Cause | Recommended Solution |
| Di-Boc Protection | The lactam nitrogen in the 2-oxopiperidine ring is significantly less nucleophilic than the 4-amino group. However, under harsh conditions (e.g., strong base, high temperature), double protection might occur. |
| Side Reactions with (Boc)₂O | Excess Boc anhydride can lead to byproducts. Use a controlled stoichiometry, typically 1.05 to 1.2 equivalents of (Boc)₂O relative to the amine. |
| Degradation of Product | The Boc group is sensitive to strong acids.[4] Ensure the workup procedure does not involve strongly acidic conditions for an extended period. A mild basic wash (e.g., saturated NaHCO₃ solution) is recommended during the workup. |
Problem 3: Difficulty purifying the final product.
| Possible Cause | Recommended Solution |
| Removal of Urea Byproducts (if DMAP is used) | DMAP can sometimes lead to urea byproducts that can be difficult to separate. An acidic wash (e.g., dilute HCl) during the workup can help remove basic impurities like DMAP. |
| Co-elution with Starting Material | If the product and starting material have similar polarity, separation by column chromatography can be challenging. Ensure the reaction goes to completion to minimize the amount of starting material. Adjust the solvent system for chromatography to achieve better separation. |
| Product is Water-Soluble | The product may have some water solubility. During the aqueous workup, ensure the organic layer is extracted multiple times to maximize recovery. If the product remains in the aqueous layer, consider back-extraction after saturating the aqueous phase with NaCl. |
Data Presentation
Table 1: Representative Effect of Reaction Parameters on Boc Protection Yield.
| Entry | Base (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | TEA (1.5) | - | DCM | 25 | 12 | 85-95 |
| 2 | NaHCO₃ (2.0) | - | THF/Water (1:1) | 25 | 16 | 80-90 |
| 3 | TEA (1.5) | DMAP (5%) | THF | 25 | 4 | >95 |
| 4 | NaOH (1.1) | - | Dioxane/Water (2:1) | 0 to 25 | 6 | 90-98 |
Note: Yields are representative and can vary based on the specific derivative and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection using TEA/DCM
-
Preparation : To a round-bottom flask, add 4-amino-2-oxopiperidone (1.0 eq).
-
Dissolution : Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition : Add triethylamine (TEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition : In a separate vial, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a small amount of DCM. Add this solution dropwise to the reaction mixture at 0°C (ice bath).
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by TLC.
-
Workup :
-
Quench the reaction with the addition of water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Visualizations
Caption: General reaction scheme for Boc protection of 4-amino-2-oxopiperidone.
Caption: Standard experimental workflow for the synthesis and purification process.
Caption: Decision tree for troubleshooting low reaction yields.
References
Resolving solubility challenges with tert-butyl N-(2-oxopiperidin-4-yl)carbamate
Welcome to the technical support center for tert-butyl N-(2-oxopiperidin-4-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to address solubility challenges and provide guidance for its effective use in experimental workflows, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical compound commonly used as a building block or linker in the synthesis of more complex molecules, particularly in the field of drug discovery.[1] Its structure is amenable for use in constructing PROTACs, which are molecules designed to induce the degradation of specific target proteins.[2][3][4][5][6][7]
Q2: What are the known solubility properties of this compound?
Q3: How should I store this compound?
It is recommended to store the compound at 2-8°C.[1]
Q4: What are the primary safety concerns when handling this compound?
While a specific safety data sheet (SDS) for this exact compound is not available, related carbamate compounds are known to cause skin and eye irritation.[9][10] It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust or fumes.
Troubleshooting Solubility Issues
Problem: The compound is not dissolving in my chosen solvent.
Solution:
-
Select an appropriate solvent: Based on the solubility of similar compounds, start with organic solvents such as DMSO, ethanol, or methanol.[8]
-
Gentle Heating: Cautiously warm the solvent to aid dissolution. Monitor the temperature to avoid degradation of the compound.
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Sonication: Use a sonicator to break down any aggregates and enhance solvation.
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Co-solvent System: If the compound has poor solubility in a single solvent, a co-solvent system can be employed. For example, dissolving the compound in a small amount of DMSO before adding an aqueous buffer.
Problem: The compound precipitates out of solution after initial dissolution.
Solution:
-
Check for Saturation: You may have exceeded the solubility limit of the compound in that specific solvent at that temperature. Try using a larger volume of solvent or a different solvent with higher solubilizing power.
-
pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of compounds with ionizable groups. Experimentally determine the optimal pH for solubility.
-
Temperature Fluctuation: Ensure the solution is maintained at a constant temperature, as solubility is often temperature-dependent.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
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Selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, Dichloromethane, Ethyl Acetate)
-
Small vials or test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 1-2 mg of the compound to separate vials.
-
To each vial, add 1 mL of a different solvent.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the solid dissolves, the compound is soluble at that concentration. If not, it is considered sparingly soluble or insoluble.
-
Record your observations in a table.
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flask
-
Pipette
Procedure:
-
Accurately weigh a desired amount of the compound using an analytical balance.
-
Transfer the compound to a volumetric flask.
-
Add a small amount of anhydrous DMSO to dissolve the compound completely. Sonication or gentle warming can be used if necessary.
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Once dissolved, add DMSO to the final desired volume and mix thoroughly.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent moisture absorption.
Data Presentation
Table 1: Qualitative Solubility of a Structurally Similar Compound
The following table summarizes the known qualitative solubility of a structurally related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, which can serve as a preliminary guide.[8]
| Solvent | Solubility |
| Acetone | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| DMSO | Soluble |
| Water | Soluble |
Visualizations
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, where this compound can be utilized as a linker component.
References
- 1. tertbutyl N(2oxopiperidin4yl)carbaMate | 1263281-78-2 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing epimerization in reactions involving tert-butyl N-(2-oxopiperidin-4-yl)carbamate
Welcome to the technical support center for handling tert-butyl N-(2-oxopiperidin-4-yl)carbamate. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help researchers prevent epimerization and maintain stereochemical integrity during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant issue for this compound?
A1: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted. For this compound, the stereocenter at the C4 position is adjacent to a carbonyl group (a lactam). The hydrogen atom at this C4 position (the α-carbon) is acidic and can be removed under certain conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of the original isomer and its C4-epimer. This loss of stereochemical purity is a critical issue in drug development, as different epimers can have drastically different pharmacological activities and toxicological profiles.[1][2]
Q2: What is the primary mechanism that causes epimerization in this molecule?
A2: The primary mechanism is base-catalyzed enolization. The presence of the carbonyl group increases the acidity of the α-hydrogen at the C4 position. A base can abstract this proton to form a resonance-stabilized planar enolate. This intermediate loses its original stereochemical information at the C4 position. Subsequent reprotonation by a proton source (like a solvent or during aqueous workup) can occur from either side of the planar structure, leading to racemization or epimerization.[1][2][3] While less common for this specific structure, strongly acidic conditions can also promote epimerization through an enol intermediate.[4]
Q3: Which reaction conditions are most likely to induce epimerization?
A3: Several conditions can promote epimerization:
-
Strong Bases: The use of strong bases (e.g., alkoxides like potassium tert-butoxide, or metal hydrides like NaH) readily abstracts the α-proton.[1]
-
High Temperatures: Elevated temperatures provide the necessary activation energy for enolate formation and can accelerate the rate of epimerization.
-
Prolonged Reaction Times: Allowing a reaction to stir for extended periods, especially in the presence of a base, increases the likelihood of reaching a thermodynamic equilibrium, which may favor a mixture of epimers.
-
Protic Solvents: Protic solvents can facilitate the proton exchange necessary for the deprotonation/reprotonation cycle that leads to epimerization.
Q4: How can I detect and quantify the extent of epimerization?
A4: The most reliable method for detecting and quantifying epimerization is through chiral chromatography.[5]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method. Using a suitable chiral stationary phase (CSP), the two epimers can be separated as distinct peaks. The ratio of their peak areas can be used to calculate the diastereomeric excess (d.e.) or enantiomeric excess (e.e.).[6][7]
-
Chiral Gas Chromatography (GC): This method is suitable if the compound or a volatile derivative is thermally stable.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, the ¹H or ¹³C NMR spectra of the epimers may be different enough to allow for quantification. Using a chiral solvating agent can also help to resolve the signals of the two epimers.[7]
Troubleshooting Guide: Loss of Stereochemical Purity
This guide provides a systematic approach to diagnosing and solving epimerization issues encountered during reactions with this compound.
Logical Workflow for Troubleshooting Epimerization
References
Methods for scaling up the synthesis of tert-butyl N-(2-oxopiperidin-4-yl)carbamate
Welcome to the technical support center for the synthesis and scale-up of tert-butyl N-(2-oxopiperidin-4-yl)carbamate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and scalable approach involves a multi-step synthesis starting from readily available precursors. A plausible route includes the formation of a suitable glutamic acid derivative, followed by cyclization to form the piperidin-2-one ring system, and subsequent Boc-protection of the amino group. An alternative involves the reductive amination of a keto-acid or ester, followed by cyclization and protection.
Q2: What are the critical parameters to control during the scale-up of the Boc-protection step?
When scaling up the Boc-protection of 4-aminopiperidin-2-one, critical parameters include temperature control, the rate of addition of di-tert-butyl dicarbonate ((Boc)₂O), and efficient stirring to ensure homogeneity.[1] The choice of base and solvent is also crucial for achieving high yield and purity.[1]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a stained visualization (e.g., ninhydrin for the free amine) can be used to track the disappearance of the starting material. HPLC provides a more quantitative assessment of the conversion.
Q4: What are the common challenges in purifying the final product?
This compound is a polar and basic compound, which can make purification by standard silica gel chromatography challenging, often resulting in streaking of the product spot on TLC plates.[2] Alternative purification techniques such as reverse-phase chromatography or crystallization may be more effective.[2]
Q5: Are there any specific safety precautions I should take?
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reactions should be carried out in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use.
Troubleshooting Guides
Problem 1: Low Yield in the Boc-Protection Step
Q: I am getting a low yield during the Boc-protection of 4-aminopiperidin-2-one. What could be the cause?
A: Low yields in Boc-protection can stem from several factors:
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Insufficient Reagent: Ensure at least a stoichiometric amount of (Boc)₂O is used. On a larger scale, it is common to use a slight excess (1.1-1.2 equivalents).
-
Improper Base: The choice and amount of base are critical. A non-nucleophilic base like triethylamine or diisopropylethylamine is often used. Ensure enough base is present to neutralize any acidic byproducts.
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Reaction Temperature: The reaction is typically run at room temperature.[1] Running the reaction at too low a temperature may slow down the reaction rate, while too high a temperature can lead to the decomposition of (Boc)₂O and side reactions.
-
Poor Solubility: The starting material or reagents may not be fully dissolved. Consider a different solvent system or a co-solvent to improve solubility.
Problem 2: Incomplete Reaction during Reductive Amination (for precursor synthesis)
Q: My reductive amination to form the 4-aminopiperidine precursor is not going to completion. How can I improve the conversion?
A: Incomplete reductive amination can be addressed by:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often effective and can be used in a one-pot procedure.[3] Sodium cyanoborohydride (NaBH₃CN) is also a good option, especially for less reactive substrates, and is not water-sensitive.[3][4] Sodium borohydride (NaBH₄) can also be used, but it is best to first form the imine before adding the reducing agent to avoid reduction of the aldehyde or ketone starting material.[3][4]
-
pH Control: The pH of the reaction is crucial for imine formation. The addition of a catalytic amount of acetic acid can facilitate this step.
-
Reaction Time and Temperature: Some reductive aminations require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
Excess Reagent: Using an excess of the amine or the carbonyl compound can drive the reaction to completion, depending on which starting material is more valuable or easier to remove.[5]
Problem 3: Difficulty in Product Isolation and Purification
Q: I am having trouble isolating a pure product. It appears as a yellow powder and streaks on my TLC plate.
A: The polar and basic nature of the product can indeed complicate purification.[2]
-
TLC Analysis: To reduce streaking on TLC plates, you can add a small amount of a basic modifier like triethylamine or ammonia to the eluent system.
-
Column Chromatography: If using silica gel chromatography, consider using a gradient elution with a solvent system containing a small percentage of a base (e.g., 0.5-1% triethylamine in a dichloromethane/methanol mixture). Alternatively, using alumina as the stationary phase can sometimes be more effective for basic compounds.[2]
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification on a larger scale. Experiment with different solvent systems to find one that gives good quality crystals.
-
Salt Formation: Conversion of the product to a salt (e.g., hydrochloride or trifluoroacetate) can sometimes facilitate purification and handling, followed by a neutralization step to recover the free base.
Quantitative Data Presentation
The following tables provide representative data for the synthesis of this compound at different scales. Please note that these are illustrative examples, and actual results may vary.
Table 1: Scale-up of Reductive Amination for 4-Aminopiperidin-2-one Synthesis
| Scale (g) | Amine (eq.) | Aldehyde/Ketone (eq.) | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 1.0 | 1.2 | NaBH(OAc)₃ (1.5 eq.) | Dichloromethane | 12 | 85 | 95 |
| 10 | 1.0 | 1.2 | NaBH(OAc)₃ (1.5 eq.) | Dichloromethane | 16 | 82 | 94 |
| 100 | 1.0 | 1.1 | NaBH(OAc)₃ (1.3 eq.) | Dichloromethane | 24 | 78 | 93 |
Table 2: Scale-up of Boc-Protection
| Scale (g) | 4-Aminopiperidin-2-one (eq.) | (Boc)₂O (eq.) | Base (eq.) | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 1.0 | 1.1 | Triethylamine (1.5) | Dichloromethane | 4 | 95 | >98 |
| 10 | 1.0 | 1.1 | Triethylamine (1.5) | Dichloromethane | 6 | 92 | >98 |
| 100 | 1.0 | 1.05 | Triethylamine (1.3) | Dichloromethane | 8 | 88 | >97 |
Experimental Protocols
Representative Protocol for Reductive Amination
-
To a solution of the keto-ester (1.0 eq) in dichloromethane (10 mL/g) is added the amine source (e.g., ammonium acetate, 5.0 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 30 °C.
-
The reaction is stirred at room temperature for 12-24 hours and monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Representative Protocol for Boc-Protection
-
To a solution of 4-aminopiperidin-2-one (1.0 eq) in dichloromethane (10 mL/g) is added triethylamine (1.5 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dichloromethane (2 mL/g) is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-8 hours, monitoring by TLC or HPLC.
-
Upon completion, the reaction mixture is washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or crystallization to afford this compound.
Visualizations
Caption: A potential synthetic workflow for this compound.
Caption: A troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Monitoring tert-butyl N-(2-oxopiperidin-4-yl)carbamate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of tert-butyl N-(2-oxopiperidin-4-yl)carbamate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound that can be monitored by TLC and LC-MS?
A common approach involves the Boc protection of 4-aminopiperidin-2-one. This reaction is typically carried out by treating 4-aminopiperidin-2-one with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The progress of this reaction, consuming the starting amine and forming the carbamate product, is well-suited for monitoring by both TLC and LC-MS.
Q2: How do I choose an appropriate TLC solvent system?
A good starting point for a TLC solvent system is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate. The polarity can be adjusted to achieve optimal separation of the starting material (more polar) and the Boc-protected product (less polar). A common starting ratio is 3:1 or 1:1 hexane:ethyl acetate.[1][2]
Q3: What visualization techniques can be used for the TLC plates?
For visualizing the spots on the TLC plate, you can use:
-
UV light (254 nm): If the compounds are UV-active.
-
Potassium permanganate (KMnO₄) stain: A good general stain for organic compounds.
-
Ninhydrin stain: This stain is particularly useful as it will stain the primary/secondary amine of the starting material (typically a yellow or purple spot) but not the Boc-protected product.[2]
Q4: What are the expected mass-to-charge ratios (m/z) for the starting material and product in LC-MS?
-
This compound (Product): The molecular formula is C₁₀H₁₈N₂O₃, with a molecular weight of 214.26 g/mol . In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z 215.15. You may also observe adducts with sodium [M+Na]⁺ at m/z 237.13 or potassium [M+K]⁺ at m/z 253.11.
-
4-aminopiperidin-2-one (Starting Material): The molecular formula is C₅H₁₀N₂O, with a molecular weight of 114.15 g/mol . You would expect to see the protonated molecule [M+H]⁺ at m/z 115.09.
Q5: What are some common side reactions to be aware of during the synthesis?
A potential side reaction is the formation of the di-Boc protected product, where a second Boc group is added to the lactam nitrogen. This would result in a higher molecular weight species detectable by LC-MS.
II. Troubleshooting Guides
A. TLC Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| Spots are streaking. | Sample is too concentrated.[3] | Dilute the sample before spotting on the TLC plate. |
| The solvent system is too polar. | Decrease the polarity of the solvent system (e.g., increase the proportion of hexane). | |
| The compound is acidic or basic and is interacting with the silica gel. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent. | |
| Rf values of starting material and product are too close. | The solvent system does not provide enough resolution. | Experiment with different solvent systems by varying the ratio of polar to non-polar solvents. Consider trying a different solvent combination altogether (e.g., dichloromethane/methanol). |
| No spots are visible. | The sample is too dilute.[4] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4] |
| The compound is not UV-active and the visualization stain is not appropriate. | Use a universal stain like potassium permanganate or a specific stain like ninhydrin for the amine starting material. | |
| Reaction appears complete by TLC, but LC-MS shows starting material. | Co-elution of starting material and product on the TLC plate. | Use a different TLC solvent system to achieve better separation. Rely on LC-MS for more accurate reaction monitoring. |
B. LC-MS Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH affecting the ionization of the analyte.[5] | Adjust the pH of the mobile phase with additives like formic acid or ammonium hydroxide. |
| Column overload.[5] | Dilute the sample before injection. | |
| Secondary interactions with the column stationary phase.[5] | Use a different column chemistry or modify the mobile phase to minimize these interactions. | |
| Low signal intensity or no peak detected. | The compound is not ionizing well under the current conditions. | Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature). Try switching between positive and negative ion modes. |
| The sample concentration is too low. | Concentrate the sample or inject a larger volume. | |
| Multiple unexpected peaks in the chromatogram. | Formation of side products or impurities in the starting materials. | Analyze the mass spectra of the unexpected peaks to identify their structures. This can provide insights into side reactions. |
| In-source fragmentation of the analyte.[5] | Reduce the energy in the ion source (e.g., lower the fragmentor voltage).[5] | |
| High abundance of adduct ions (e.g., [M+Na]⁺, [M+K]⁺). | Contamination from glassware or solvents.[5] | Use high-purity, LC-MS grade solvents and plasticware where possible.[5] |
III. Experimental Protocols
A. Protocol for Boc Protection of 4-aminopiperidin-2-one
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminopiperidin-2-one (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution.
-
Addition of Boc Anhydride: While stirring at room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by TLC and LC-MS at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
B. Protocol for TLC Monitoring
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the prepared sample onto a silica gel TLC plate. Also spot the starting material and a co-spot (a mixture of the reaction sample and starting material) for comparison.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 1:1 hexane:ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin).
-
Analysis: The starting material (amine) will have a lower Rf value (be more polar) than the Boc-protected product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
C. Protocol for LC-MS Monitoring
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter.[6]
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Data Analysis: Monitor the extracted ion chromatograms for the m/z values of the starting material ([M+H]⁺ ≈ 115.09) and the product ([M+H]⁺ ≈ 215.15). The reaction progress can be determined by the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
IV. Data Presentation
Table 1: Expected TLC and LC-MS Data
| Compound | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Typical TLC Rf* |
| 4-aminopiperidin-2-one | C₅H₁₀N₂O | 114.15 | 115.09 | ~0.2 |
| This compound | C₁₀H₁₈N₂O₃ | 214.26 | 215.15 | ~0.6 |
*Typical Rf values are highly dependent on the specific TLC conditions (plate, eluent, temperature) and should be considered as an estimate. The values provided are for a 1:1 hexane:ethyl acetate eluent system.
V. Visualizations
Caption: Workflow for the synthesis and monitoring of this compound.
Caption: A logical workflow for troubleshooting common TLC and LC-MS issues.
References
- 1. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcr.info [ijcr.info]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
Interpreting the ¹H NMR Spectrum of tert-butyl N-(2-oxopiperidin-4-yl)carbamate: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the ¹H NMR spectrum of tert-butyl N-(2-oxopiperidin-4-yl)carbamate, a key intermediate in the synthesis of various biologically active molecules. We will compare the expected chemical shifts and coupling patterns with related structures to provide a comprehensive analysis.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the tert-butyl group and the piperidin-2-one ring. The presence of the electron-withdrawing carbonyl group in the lactam ring and the carbamate substituent at the 4-position significantly influences the chemical environment of the ring protons.
A summary of the predicted ¹H NMR data is presented in the table below. These values are estimated based on the analysis of similar structures and known substituent effects.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| tert-butyl (9H) | ~1.45 | singlet | 9H | - |
| H-4 (1H) | ~4.0-4.2 | multiplet | 1H | |
| H-3 (2H) | ~2.4-2.6 | multiplet | 2H | |
| H-5 (2H) | ~1.8-2.0 | multiplet | 2H | |
| H-6 (2H) | ~3.2-3.4 | multiplet | 2H | |
| N-H (carbamate) | ~5.0-5.5 | broad singlet | 1H | |
| N-H (lactam) | ~7.0-7.5 | broad singlet | 1H |
Comparative Analysis
tert-Butyl Group: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.45 ppm. This is a characteristic chemical shift for the Boc protecting group in various molecules.
Piperidin-2-one Ring Protons:
-
H-4: The proton at the 4-position, being attached to the same carbon as the nitrogen of the carbamate, is expected to be the most downfield of the aliphatic ring protons, likely appearing as a multiplet in the range of 4.0-4.2 ppm. Its multiplicity will arise from coupling to the adjacent protons at the 3 and 5-positions.
-
H-3 and H-5: The methylene protons at positions 3 and 5 are diastereotopic due to the chiral center at C4. They will therefore exhibit complex splitting patterns (multiplets). The H-3 protons, being adjacent to the carbonyl group, are expected to be shifted downfield to around 2.4-2.6 ppm. The H-5 protons are anticipated to resonate further upfield, around 1.8-2.0 ppm.
-
H-6: The methylene protons at the 6-position are adjacent to the lactam nitrogen and will be deshielded, with an expected chemical shift in the range of 3.2-3.4 ppm.
Amide and Carbamate N-H Protons: The chemical shifts of the N-H protons are highly dependent on the solvent, concentration, and temperature. The carbamate N-H proton is expected to appear as a broad singlet around 5.0-5.5 ppm, while the lactam N-H proton will be further downfield, typically between 7.0 and 7.5 ppm, due to resonance with the carbonyl group.
Experimental Protocol
NMR Sample Preparation and Acquisition:
A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly for the N-H protons.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
NMR Instrument: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
Structural Confirmation and Logic
The interpretation of the ¹H NMR spectrum is crucial for confirming the molecular structure of this compound. The following diagram illustrates the logical relationship between the structure and the expected NMR signals.
Caption: Correlation of molecular structure with predicted ¹H NMR signals.
A Comparative Guide to LC-MS and HPLC for Purity Assessment of tert-butyl N-(2-oxopiperidin-4-yl)carbamate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like tert-butyl N-(2-oxopiperidin-4-yl)carbamate is a critical step in the drug development pipeline. This guide provides an objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of this compound. We will delve into the principles of each technique, present supporting experimental data, and provide detailed methodologies to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound and the Imperative of Purity
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex pharmaceutical agents. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from the synthetic process, degradation, or storage and may have unintended pharmacological or toxicological effects. Therefore, robust and reliable analytical methods are paramount for its characterization and quality control.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture.[1] It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For a compound like this compound, which possesses limited UV chromophores, detection can be a challenge.[2] Therefore, UV detection at a low wavelength (e.g., 210 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often employed.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity
LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique provides not only retention time data but also mass-to-charge ratio (m/z) information, which can unequivocally identify the main compound and its impurities.[3] For purity assessment, LC-MS offers unparalleled sensitivity and specificity, allowing for the detection and identification of trace-level impurities that might be missed by HPLC with conventional detectors.[4]
Comparative Performance: LC-MS vs. HPLC
The choice between LC-MS and HPLC for purity assessment depends on several factors, including the required sensitivity, the need for impurity identification, and available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of small molecule pharmaceutical intermediates.
| Parameter | HPLC with UV/Universal Detector | LC-MS |
| Principle | Separation based on polarity, with detection via UV absorbance or light scattering. | Separation based on polarity, with detection and identification based on mass-to-charge ratio. |
| Specificity | Moderate to high, dependent on chromatographic resolution. Co-eluting impurities can be problematic. | Very high, provides molecular weight information for peak identification and confirmation. |
| Sensitivity (LOD/LOQ) | Generally in the µg/mL to high ng/mL range. | High to very high, typically in the low ng/mL to pg/mL range.[4] |
| Impurity Identification | Limited to comparison with known reference standards. | Enables tentative identification of unknown impurities based on their mass spectra. |
| Quantitative Accuracy | High, with proper calibration. | High, with proper calibration and internal standards to account for matrix effects. |
| Cost & Complexity | Lower initial investment and operational cost; relatively simpler to operate.[3] | Higher initial investment and operational cost; requires more specialized expertise. |
| Throughput | Can be high with optimized methods. | Can be comparable to HPLC, with the potential for faster method development due to mass-based peak tracking. |
Experimental Workflows
The general workflows for purity assessment of this compound using HPLC and LC-MS are outlined below.
Experimental workflows for HPLC and LC-MS analysis.
Experimental Protocols
The following are suggested starting protocols for the analysis of this compound. Method optimization will be necessary to achieve the desired separation and sensitivity.
HPLC Protocol (with UV Detection)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.
LC-MS Protocol
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
-
Sample Preparation: Dissolve approximately 0.1 mg/mL of the sample in the initial mobile phase composition.
Alternative Analytical Techniques
While HPLC and LC-MS are the primary methods for purity assessment, other techniques can provide complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Generally not suitable for non-volatile and thermally labile compounds like carbamates without derivatization.[5]
-
Supercritical Fluid Chromatography (SFC): An emerging "green" chromatography technique that can offer alternative selectivity, especially for chiral separations.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for every impurity.
-
Differential Scanning Calorimetry (DSC): Can provide an indication of overall purity by measuring the melting point depression.
Logical Selection of an Analytical Method
The decision to use HPLC or LC-MS for purity assessment involves a trade-off between the level of information required and practical considerations such as cost and throughput.
References
A Comparative Analysis of PROTAC Linkers: Evaluating Piperidine-Based Scaffolds Against Flexible Alternatives
In the landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules comprise a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. While often perceived as a simple spacer, the linker's composition, length, and rigidity profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of piperidine-based linkers, exemplified by structures like tert-butyl N-(2-oxopiperidin-4-yl)carbamate, against more conventional flexible linkers such as polyethylene glycol (PEG) and alkyl chains.
The incorporation of rigid cyclic moieties like piperidine is a key strategy to enhance metabolic stability and pre-organize the PROTAC into a conformation conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2][3] This guide presents a data-driven comparison, supported by experimental protocols, to aid researchers in the strategic selection of linkers for novel protein degraders.
The PROTAC Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cell's ubiquitin-proteasome system (UPS). A PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released to engage in another catalytic cycle.[4][5][6]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Performance Comparison of PROTAC Linkers
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize the performance of PROTACs with different linker types targeting Poly(ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4).
Table 1: Comparison of Piperidine- and PEG-Based Linkers for PARP1 Degradation
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| Piperidine-based | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 |
| iRucaparib-AP5 (PEG-based) | PARP1 | Pomalidomide | 36 | >95 | 22Rv1 |
| iRucaparib-AP6 (PEG-based) | PARP1 | Pomalidomide | 82 | >95 | 22Rv1 |
Data synthesized from available literature for illustrative comparison.[7]
Table 2: Comparison of Rigid and Flexible Linkers for BRD4 Degradation
| PROTAC (Linker Type) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC with Piperazine Linker | BRD4 | VHL | <1 | >90 | HeLa |
| ARV-825 (PEG-based) | BRD4 | Cereblon | ~1 | >98 | Burkitt's Lymphoma |
| PROTAC with Alkyl Linker | BRD4 | VHL | 4.9 | >90 | VCaP |
This table presents a synthesized comparison from different studies to illustrate the impact of linker composition.[1][8][9]
The data suggests that while flexible PEG linkers can yield highly potent degraders, rigid linkers incorporating piperidine or piperazine moieties can be equally or even more effective.[7] The choice of linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation.[10]
Experimental Protocols
Accurate determination of PROTAC efficacy relies on robust and standardized experimental procedures. The following are detailed protocols for the two most common methods used to quantify protein degradation.
Experimental Workflow Overview
Caption: A typical experimental workflow for comparing PROTAC efficacy.[9]
Protocol 1: Western Blot Analysis for Protein Degradation
This method provides a semi-quantitative assessment of protein levels.[4][5]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 1 nM to 10,000 nM.
-
Treat cells with varying concentrations of the PROTAC for a predetermined duration (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic non-linear regression model to determine the DC50 and Dmax values.[11]
-
Protocol 2: HiBiT Assay for Protein Degradation
This luminescence-based method is suitable for high-throughput screening and requires a cell line with the target protein endogenously tagged with the HiBiT peptide.[12][13]
-
Cell Culture and Treatment:
-
Seed the HiBiT-tagged cells in a white, opaque 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC, including a vehicle control.
-
Incubate for the desired treatment duration.
-
-
Lysis and Signal Detection:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Reagent to room temperature.
-
Add the detection reagent to each well.
-
Place the plate on a shaker for 5-10 minutes to induce cell lysis and stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescent signal of the treated wells to the vehicle control wells to determine the percentage of protein remaining.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and perform a non-linear regression analysis to calculate the DC50 and Dmax.[11]
-
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like PEG and alkyl chains are widely used and can lead to potent degraders, there is a growing body of evidence supporting the use of more rigid linkers containing moieties such as piperidine. These rigid structures can improve pharmacokinetic properties and pre-organize the PROTAC for more efficient ternary complex formation. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, underscoring the need for empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. Target Degradation [worldwide.promega.com]
A Comparative Guide to the X-ray Crystallography of tert-butyl N-(2-oxopiperidin-4-yl)carbamate Derivatives and Related Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray crystallography data for derivatives structurally related to tert-butyl N-(2-oxopiperidin-4-yl)carbamate. While crystallographic data for the exact title compound is not publicly available, this guide presents data for analogous piperidine-containing structures to offer insights into the expected solid-state conformation and crystal packing of this class of compounds. The presented data, experimental protocols, and workflow visualizations are intended to support research and development in medicinal chemistry and materials science.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for selected piperidine derivatives, offering a basis for comparison. These compounds share key structural features with this compound, such as the piperidine ring and substituted amide functionalities.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one[1] | C₁₃H₁₇NO₂ | Orthorhombic | P2₁2₁2₁ | 6.0932 (2) | 12.3835 (5) | 15.5891 (6) | 90 | 1176.69(8) | 4 |
| 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione[1] | C₁₅H₁₉NO₂S | Monoclinic | P2₁ | 8.5391 (2) | 6.2233 (2) | 14.1873 (4) | 105.888(1) | 725.84(3) | 2 |
| Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate[2][3][4][5] | C₁₉H₂₈N₂O₅S | Triclinic | P-1 | 8.3378 (3) | 10.3845 (4) | 13.0240 (5) | 81.082(1) | 1073.49(7) | 2 |
| 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid[2][3][4][5] | C₁₇H₂₄N₂O₅S | Monoclinic | P2₁/n | 10.7818(2) | 16.2759(2) | 11.2001(2) | 113.628(1) | 1795.31(5) | 4 |
| t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone[6] | C₃₈H₄₄N₈S₂ · 2(C₂H₃N) | Monoclinic | P2₁/c | 16.324(4) | 15.179(4) | 17.650(5) | 104.98(5) | 4225(2) | 4 |
Experimental Protocols
A general methodology for the single-crystal X-ray diffraction analysis of small organic molecules, such as piperidine derivatives, is outlined below.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common technique for obtaining suitable crystals is slow evaporation.
-
Procedure: A saturated or near-saturated solution of the purified compound is prepared in an appropriate solvent or solvent mixture. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container. The slow evaporation of the solvent over several days to weeks can yield diffraction-quality single crystals.
Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.
-
Procedure: A selected crystal is mounted on a goniometer head. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. The crystal is rotated, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement
-
Software: Specialized software packages (e.g., SHELX, Olex2) are used for data processing, structure solution, and refinement.
-
Procedure:
-
Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement converges to provide the complete three-dimensional structure of the molecule.
-
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.
References
- 1. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of two alanylpiperidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structures of two alanyl-piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Validation of Commercial tert-butyl N-(2-oxopiperidin-4-yl)carbamate: Identity and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the identity and purity of commercial tert-butyl N-(2-oxopiperidin-4-yl)carbamate (CAS: 1263281-78-2). The selection of robust analytical techniques is critical for ensuring the quality and consistency of this key building block in pharmaceutical synthesis. This document outlines detailed experimental protocols, presents comparative data, and discusses alternative analytical approaches.
Compound Identification and Characterization
The primary methods for confirming the identity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectral Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 7.0-8.0 (br s, 1H) | -NH- (amide) |
| ~ 5.0-6.0 (br d, 1H) | -NH- (carbamate) |
| ~ 3.8-4.2 (m, 1H) | -CH- (C4) |
| ~ 3.2-3.5 (m, 2H) | -CH₂- (C6) |
| ~ 2.3-2.6 (m, 2H) | -CH₂- (C3) |
| ~ 1.8-2.2 (m, 2H) | -CH₂- (C5) |
| 1.45 (s, 9H) | -C(CH₃)₃ |
Experimental Protocol: NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Comment |
| [M+H]⁺ | 215.14 | Molecular ion peak (protonated) |
| [M+Na]⁺ | 237.12 | Sodium adduct |
| [M-C₄H₈]⁺ | 159.08 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 115.08 | Loss of the entire Boc group |
Experimental Protocol: Mass Spectrometry
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Mode: Positive ion mode
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infuse directly or via LC-MS.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide and carbamate) | 3300-3400 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (amide) | ~1650 |
| C=O stretch (carbamate) | ~1700 |
| N-H bend | 1520-1550 |
| C-N stretch | 1250-1350 |
Purity Assessment: A Comparative Approach
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of non-volatile organic compounds like this compound. Due to the lack of a strong UV chromophore in the target molecule, universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are recommended over a standard UV detector.
Recommended Method: Reversed-Phase HPLC (RP-HPLC)
Table 4: RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in a 50:50 mixture of Mobile Phase A and B |
Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
For more polar impurities that may not be well-retained by RP-HPLC, HILIC can be a valuable alternative.
Table 5: HILIC Method Parameters
| Parameter | Condition |
| Column | Amide or Silica-based, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate |
| Gradient | 0% to 50% B over 20 minutes, hold at 50% B for 5 minutes, return to 0% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Mobile Phase A |
Comparison of HPLC Methods
Table 6: Comparison of RP-HPLC and HILIC for Purity Analysis
| Feature | RP-HPLC | HILIC |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity. |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Amide, Silica) |
| Mobile Phase | High aqueous content initially. | High organic content initially. |
| Best for | Non-polar to moderately polar compounds and impurities. | Polar compounds and impurities not well-retained in RP-HPLC. |
| Potential Impurities Detected | Starting materials (e.g., 4-aminopiperidin-2-one), di-tert-butyl dicarbonate, less polar by-products. | Highly polar impurities, unreacted starting materials if they are polar. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for identity and purity validation.
Caption: Workflow for Identity Validation.
Caption: Workflow for Purity Validation.
Potential Impurities
During the synthesis of this compound, several impurities can be introduced. Awareness of these potential impurities is crucial for developing a robust analytical method for purity assessment.
-
Starting Materials: Unreacted 4-aminopiperidin-2-one and di-tert-butyl dicarbonate (Boc₂O).
-
By-products of the Boc Protection: tert-Butyl carbamate.
-
Di-Boc Adduct: Bis-tert-butyl protected 4-aminopiperidin-2-one.
-
Related Impurities: Isomeric impurities or degradation products.
Alternative Protecting Groups and Their Analysis
For certain synthetic routes, alternative amine protecting groups to the tert-butoxycarbonyl (Boc) group may be employed. The choice of protecting group will influence the analytical strategy.
Table 7: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Analytical Considerations |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Lacks a strong UV chromophore; requires universal detection for HPLC. |
| Carboxybenzyl | Cbz | Hydrogenolysis (e.g., H₂/Pd-C) | Contains a phenyl group, allowing for UV detection around 254 nm in HPLC. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., piperidine) | Possesses a strong UV chromophore, enabling sensitive detection by UV-HPLC. |
The analytical methods described in this guide can be adapted for analogs with different protecting groups. For Cbz and Fmoc protected compounds, UV detection in HPLC is a viable and often preferred alternative to universal detectors due to its simplicity and high sensitivity.
By employing the methodologies outlined in this guide, researchers can confidently validate the identity and purity of commercial this compound, ensuring the integrity of their research and development activities.
A Comparative Guide to tert-butyl N-(2-oxopiperidin-4-yl)carbamate and Alternative Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast array of available synthons, protected amino-piperidone scaffolds play a crucial role, particularly in the development of peptidomimetics and other biologically active compounds. This guide provides an objective comparison of tert-butyl N-(2-oxopiperidin-4-yl)carbamate, a versatile building block, with its relevant alternatives. The comparison is supported by available data on their synthesis and reactivity, offering insights for rational molecular design and synthetic strategy.
Introduction to this compound
This compound (also known as 4-Boc-amino-δ-valerolactam) is a bifunctional molecule incorporating a lactam ring and a Boc-protected amine. This structure is of significant interest in medicinal chemistry as it can be considered a constrained analog of various amino acids, enabling the synthesis of peptidomimetics with defined secondary structures. The presence of the lactam carbonyl group and the protected amine at the 4-position allows for diverse chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic agents.
Key Alternative Building Blocks
Several alternative building blocks can be employed in organic synthesis to achieve similar structural motifs. The most common alternatives include:
-
tert-Butyl N-(piperidin-4-yl)carbamate: This widely used building block lacks the 2-oxo functionality of the primary compound. It provides a flexible piperidine core and is extensively used in the synthesis of aza-peptides and as a scaffold for various pharmacologically active molecules.
-
Derivatives of Pyroglutamic Acid: As a five-membered lactam derived from glutamic acid, pyroglutamic acid and its derivatives are common starting materials for the synthesis of constrained peptides and natural product analogs.
-
Other Boc-Protected Aminolactams: This category includes isomers of the title compound, such as tert-butyl N-(2-oxopiperidin-3-yl)carbamate and tert-butyl N-(2-oxopiperidin-5-yl)carbamate, as well as homologous structures with different ring sizes.
Comparative Analysis: Synthesis and Reactivity
A direct, quantitative comparison of the performance of these building blocks in the same reaction is not extensively documented in a single study. However, by examining their individual synthesis and reactivity profiles, we can infer their respective advantages and disadvantages.
Synthesis of the Building Blocks
The accessibility of a building block is a critical factor in its practical application. The following table summarizes common synthetic approaches for this compound and its alternatives.
| Building Block | Common Synthetic Route(s) | Typical Starting Materials | Reported Yields |
| This compound | Limited specific public data available. General approaches may involve multi-step synthesis starting from piperidone derivatives or through cyclization of appropriate amino acid precursors. | Piperidone derivatives, glutamic acid analogs | Not widely reported |
| tert-Butyl N-(piperidin-4-yl)carbamate | 1. Reductive amination of N-Boc-4-piperidone. 2. Boc protection of 4-aminopiperidine. 3. Debenzylation of N-benzyl-4-(Boc-amino)piperidine. | N-Boc-4-piperidone, 4-aminopiperidine, N-benzyl-4-piperidone | Generally high (often >80%) |
| Pyroglutamic Acid Derivatives | 1. Cyclization of glutamic acid. 2. Derivatization of commercially available pyroglutamic acid. | L- or D-Glutamic acid | High for cyclization, varies for derivatization |
Experimental Protocol: Synthesis of tert-Butyl N-(piperidin-4-yl)carbamate from N-Boc-4-piperidone (Illustrative)
A common method for the synthesis of the non-oxo analog involves reductive amination. A typical procedure is as follows:
-
To a solution of N-Boc-4-piperidone (1 equivalent) in an appropriate solvent (e.g., methanol, dichloromethane), is added a source of ammonia (e.g., ammonium acetate, ammonia in methanol).
-
A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred for several hours until completion, monitored by techniques like TLC or LC-MS.
-
Work-up typically involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography to afford the desired product.
Note: This is a generalized protocol and specific conditions may vary based on the literature source.
Reactivity and Applications in Synthesis
The presence of the lactam ring in this compound introduces both opportunities and challenges compared to its non-oxo counterpart.
-
Conformational Rigidity: The planar amide bond of the lactam ring in this compound imparts greater conformational rigidity compared to the flexible piperidine ring of tert-butyl N-(piperidin-4-yl)carbamate. This can be advantageous in the design of peptidomimetics to enforce specific secondary structures like β-turns.
-
Chemical Reactivity: The lactam functionality can be susceptible to nucleophilic attack, which could be a competing reaction pathway under certain conditions. However, it also offers a handle for further chemical transformations, such as reduction to a cyclic amine or ring-opening reactions. The Boc-protected amine in both the primary compound and its piperidine analog serves as a nucleophile after deprotection, typically under acidic conditions.
The following diagram illustrates the general reactivity of these building blocks after deprotection of the Boc group.
Caption: General deprotection and subsequent reactions of the building blocks.
Performance Comparison in Key Synthetic Transformations
While direct comparative studies are scarce, the performance of these building blocks can be inferred from their typical applications.
| Application | This compound | tert-Butyl N-(piperidin-4-yl)carbamate | Pyroglutamic Acid Derivatives |
| Peptidomimetics | Ideal for creating conformationally constrained analogs to mimic peptide secondary structures. | Used for flexible aza-peptide synthesis and as a general scaffold. | Widely used for introducing turns and rigid structures in peptides. |
| Scaffold Diversity | The lactam offers additional points for chemical modification (e.g., reduction, ring-opening). | The piperidine ring can be functionalized at the nitrogen atom. | The five-membered ring is a common motif in natural products and drugs. |
| Stereocontrol | Synthesis of enantiomerically pure forms can be challenging. | Well-established methods for stereoselective synthesis exist. | Enantiopure starting materials (L- and D-glutamic acid) are readily available. |
The following workflow illustrates a typical decision-making process for selecting a suitable building block.
Caption: Decision workflow for building block selection.
Conclusion
This compound is a valuable building block for introducing a constrained, amino-functionalized lactam moiety into organic molecules. Its primary advantage lies in the conformational rigidity it imparts, which is highly desirable in the design of peptidomimetics and other bioactive compounds.
In comparison, tert-butyl N-(piperidin-4-yl)carbamate offers greater flexibility and has a more established and generally higher-yielding synthetic accessibility. Derivatives of pyroglutamic acid provide an alternative five-membered lactam scaffold with readily available enantiopure starting materials.
The choice between these building blocks will ultimately depend on the specific goals of the synthetic project. For applications requiring a rigid six-membered lactam scaffold to enforce a particular conformation, this compound is an excellent choice. When a more flexible piperidine core is needed, or when synthetic accessibility is a primary concern, tert-butyl N-(piperidin-4-yl)carbamate may be the more practical option. For constrained five-membered ring systems, pyroglutamic acid derivatives remain the gold standard. Further research into the direct comparison of these building blocks in various synthetic transformations would be highly beneficial to the scientific community.
A Comparative Guide to Boc-Protected Aminopiperidinones: Characterization and Synthetic Accessibility
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides a comprehensive comparison of tert-butyl N-(2-oxopiperidin-4-yl)carbamate and its alternatives, focusing on their full characterization data and synthetic accessibility. This objective analysis is supported by experimental data to aid in the selection of the most suitable reagent for specific research applications.
This publication offers a detailed examination of this compound, a valuable building block in medicinal chemistry, and compares it with two key alternatives: N-Boc-4-aminopiperidine and tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate. The guide includes a thorough presentation of their physicochemical properties, spectroscopic data, and detailed synthetic protocols.
Physicochemical and Spectroscopic Characterization
A clear understanding of the physical and spectral properties of these building blocks is essential for their effective use in synthesis and for the unambiguous characterization of subsequent products. The following tables summarize the key characterization data for this compound and its alternatives.
Table 1: Physicochemical Properties
| Property | This compound | N-Boc-4-aminopiperidine | tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate |
| CAS Number | 1263281-78-2[1] | 73874-95-0[2][3][4][5][6][7][8] | 31140-42-8[9][10] |
| Molecular Formula | C₁₀H₁₈N₂O₃[1] | C₁₀H₂₀N₂O₂[2][3][4][5][6][7] | C₁₀H₁₆N₂O₄[9] |
| Molecular Weight | 214.26 g/mol [1] | 200.28 g/mol [3][4][5][6][7] | 228.25 g/mol [9] |
| Appearance | White to off-white solid[1] | Off-white crystalline powder[5][6] | White solid[9] |
| Melting Point | Not available | 162-166 °C[4][5][6] | Not available |
| Solubility | Not available | Soluble in Methanol[5][6] | Not available |
Table 2: Spectroscopic Data Summary
| Spectroscopic Data | This compound | N-Boc-4-aminopiperidine | tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate |
| ¹H NMR | Data not available in searched literature. | ¹H NMR data is available in the literature.[11] | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. | ¹³C NMR data is available in the literature.[2] | Data not available in searched literature. |
| IR Spectroscopy | Data not available in searched literature. | IR spectral data is available.[2] | Data not available in searched literature. |
| Mass Spectrometry | Data not available in searched literature. | MS (M+H)⁺: 201[11] | Data not available in searched literature. |
Experimental Protocols: Synthesis of Building Blocks
The synthetic accessibility of a building block is a crucial factor in its practical application. This section provides detailed experimental protocols for the synthesis of the compared compounds, allowing for an assessment of their relative ease of preparation.
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound could not be definitively identified in the currently available literature. The synthesis would likely involve the Boc-protection of 4-aminopiperidin-2-one. The general procedure for Boc protection of amines is well-established and typically involves the reaction of the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Synthesis of N-Boc-4-aminopiperidine
A common and efficient method for the synthesis of N-Boc-4-aminopiperidine involves the catalytic hydrogenation of a protected precursor, such as tert-butyl (1-benzylpiperidin-4-yl)carbamate.[11]
Experimental Protocol:
-
Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the reaction mixture under a hydrogen atmosphere for 12 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-4-aminopiperidine.
Synthesis of tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate
This compound is a key intermediate in the synthesis of thalidomide analogs.[9] A detailed, readily reproducible experimental protocol for its synthesis was not found in the immediate search results. The synthesis would likely start from glutamic acid or a derivative thereof, followed by cyclization to form the 2,6-dioxopiperidine ring and subsequent Boc protection of the amino group.
Comparative Analysis and Applications
This compound serves as a versatile building block, offering a scaffold with a lactam functionality and a protected amine. This combination is particularly useful for introducing a constrained piperidinone motif into larger molecules, which can be beneficial for modulating pharmacokinetic and pharmacodynamic properties.
N-Boc-4-aminopiperidine is a widely used and commercially available alternative.[5][6] Its synthesis is well-documented, and it provides a simple piperidine core with a protected amine. This building block is frequently employed in the synthesis of a variety of biologically active compounds, including enzyme inhibitors and receptor ligands.
tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate is a more specialized building block, primarily utilized in the synthesis of immunomodulatory drugs such as thalidomide and its analogs.[9] The glutarimide core is a key pharmacophore for this class of compounds.
The choice between these building blocks will ultimately depend on the specific synthetic goals and the desired final molecular architecture. For applications requiring a simple, flexible piperidine linker, N-Boc-4-aminopiperidine is an excellent and readily accessible choice. When a more constrained, lactam-containing scaffold is desired, this compound presents a valuable, albeit less characterized, option. For the development of thalidomide-like molecules, tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate is the most appropriate precursor.
Future Directions
The lack of readily available, full characterization data and a detailed synthetic protocol for this compound highlights an opportunity for further research. The development and publication of a robust and scalable synthesis, along with a complete spectroscopic analysis, would be of significant benefit to the medicinal chemistry community. Such work would facilitate the broader application of this promising building block in drug discovery programs.
References
- 1. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 2. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR [m.chemicalbook.com]
- 4. tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 [sigmaaldrich.com]
- 5. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 6. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 7. TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0 [matrix-fine-chemicals.com]
- 8. tert-butyl piperidin-4-ylcarbamate, 73874-95-0 | BroadPharm [broadpharm.com]
- 9. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal Procedures for Tert-butyl N-(2-oxopiperidin-4-yl)carbamate
For laboratory professionals, the proper disposal of chemical waste is a critical component of ensuring personnel safety and environmental protection. Tert-butyl N-(2-oxopiperidin-4-yl)carbamate, like most research chemicals, must be managed and disposed of in accordance with established safety protocols and regulatory standards. The overriding principle is to treat the substance as hazardous waste unless explicitly determined otherwise by a qualified professional.[1][2][3]
Immediate Safety and Disposal Plan
The primary route for disposal is through a licensed professional waste disposal service.[4][5] Never dispose of this chemical in the regular trash or down the sanitary sewer, as this can lead to environmental contamination and may violate regulations.[1][6][7][8][9]
Step-by-Step Disposal Protocol
-
Waste Characterization : Treat this compound as a hazardous chemical waste. Laboratory personnel are responsible for knowing the properties of the chemicals they handle and ensuring proper waste determination.[1]
-
Segregation and Collection :
-
At the point of generation, collect the waste chemical in a designated and compatible container.[10] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[10]
-
Do not mix this waste with other incompatible waste streams. It is best practice to collect aqueous and organic solvent wastes separately.[1]
-
-
Container Labeling :
-
Storage in a Satellite Accumulation Area (SAA) :
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS or EH&S) department to arrange for the collection of the hazardous waste.[7][11]
-
Follow all institutional procedures for waste pickup requests. The material will ultimately be disposed of by a licensed chemical destruction plant, often through controlled incineration.[4]
-
-
Disposal of Empty Containers :
-
A container that has held this chemical should be managed carefully.[7]
-
To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent.[4] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7]
-
After proper cleaning, deface or remove all chemical labels from the container before disposing of it as regular solid waste.[7][12]
-
Key Disposal and Handling Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1][6] |
| Primary Disposal Route | Licensed Chemical Waste Disposal Service | [4][5] |
| Prohibited Actions | Do not dispose of in sink drains or regular trash. | [6][7][8] |
| Waste Container | Chemically compatible, sealed, and undamaged. | [10] |
| Container Labeling | Must include "Hazardous Waste" and full chemical name. | [10] |
| Interim Storage | Designated and controlled Satellite Accumulation Area (SAA). | [10] |
| Regulatory Compliance | Adhere to all local, state, and federal regulations (e.g., RCRA). | [6][13] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite experimental protocols.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Laboratory Waste Guide 2024 - microbiologicalsupply.com [microbiologicalsupply.com]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. echemi.com [echemi.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. fishersci.ie [fishersci.ie]
Personal protective equipment for handling tert-butyl N-(2-oxopiperidin-4-yl)carbamate
Hazard Identification
Based on analogous compounds, tert-butyl N-(2-oxopiperidin-4-yl)carbamate is anticipated to have the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Eye Irritation: May cause serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] | To prevent eye contact which can cause serious irritation.[1][2][3] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). | To prevent skin contact and potential irritation.[1][4] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure.[1][4] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are insufficient, if irritation is experienced, or when dusts or aerosols are generated. A P3 filter type is recommended.[4] | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[1][3] |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[1][4] Ensure that eyewash stations and safety showers are in close proximity to the workstation.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid contact with eyes, skin, and clothing.[1][3] Minimize dust generation and accumulation.[4] Do not inhale the substance.[4] Use non-sparking tools and ground/bond containers and receiving equipment if the substance is in a flammable solvent.
-
After Handling: Wash hands and face thoroughly after handling.[1][4] Remove contaminated clothing and wash it before reuse.[1][4] Do not eat, drink, or smoke in work areas.[4]
Disposal Plan:
-
Waste Characterization: Unused this compound and any contaminated materials should be treated as hazardous waste.
-
Containerization: Collect waste in a suitable, labeled, and tightly closed container for disposal.[1][6] Do not mix with other waste.[2]
-
Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[2] Consult with your institution's environmental health and safety (EHS) department for specific guidance. Do not let the product enter drains, other waterways, or soil.[1][2]
Emergency Procedures
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1]
-
In case of Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][3]
-
In case of Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][3]
-
In case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
